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Core Science & Biosynthesis

Foundational

Natural Occurrence of (S)-Alpha-Methylbutyrate in Fruit Volatiles

Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary (S)-Alpha-methylbutyrate (syn. (S)-2-methylbutyrate) represents a critical chiral subset...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-Alpha-methylbutyrate (syn. (S)-2-methylbutyrate) represents a critical chiral subset of fruit volatiles, serving as a "character impact compound" in pome and stone fruits. Unlike its (R)-enantiomer, which is often associated with fermented or cheesy notes, the (S)-isoform confers distinct sweet, fresh-fruity, and apple-like organoleptic properties. This guide delineates the stereoselective biosynthesis from L-isoleucine, the dominance of the (S)-congener in fresh fruit matrices, and the rigorous chiral gas chromatography (GC) protocols required for its differentiation.

Structural & Stereochemical Fundamentals

The molecule 2-methylbutyrate possesses a chiral center at the C2 (alpha) position. In biological systems, the stereochemistry is non-stochastic, governed strictly by enzymatic substrate specificity.

  • IUPAC Name: (S)-2-methylbutanoate[1]

  • Common Name: (S)-

    
    -methylbutyrate
    
  • Key Feature: The (S)-configuration is derived directly from the metabolic pool of L-isoleucine.

Olfactory Dichotomy

The enantiomers exhibit distinct odor detection thresholds (ODT) and qualitative profiles, necessitating chiral resolution in flavor chemistry and pharmaceutical excipient analysis.

EnantiomerOdor QualityOdor Threshold (ppb in water)Natural Source
(S)-2-Methylbutyrate Sweet, fruity, fresh apple~0.3 (Methyl ester)Fresh Fruits (Apple, Strawberry)
(R)-2-Methylbutyrate Cheesy, sweaty, fermented~0.5 (Methyl ester)Fermented foods, Cocoa, Cheese

Technical Note: While thresholds appear similar, the hedonic tone varies drastically. The (S)-form is universally positive in fruit profiles, whereas the (R)-form can introduce off-notes if present in significant excess.

Biosynthetic Origin: The Isoleucine Pathway

The ubiquity of the (S)-enantiomer in plant volatiles is a direct consequence of the catabolism of L-isoleucine . Unlike straight-chain esters derived from fatty acid


-oxidation, branched-chain esters follow the amino acid degradation pathway.
Mechanism of Stereoretention
  • Precursor: L-Isoleucine [(2S,3S)-2-amino-3-methylpentanoic acid].

  • Transamination: Conversion to (S)-3-methyl-2-oxopentanoate (also known as

    
    -keto-
    
    
    
    -methylvalerate).[2] The chiral center at the
    
    
    -carbon of isoleucine becomes the
    
    
    -carbon of the resulting keto acid.
  • Oxidative Decarboxylation: The keto acid undergoes decarboxylation to form (S)-2-methylbutyryl-CoA. Critically, the configuration at the methyl branch is retained .

  • Esterification: Alcohol Acyltransferase (AAT) catalyzes the transfer of the (S)-2-methylbutyryl moiety to an alcohol (e.g., ethanol, methanol, hexanol), yielding the final volatile ester.

Biosynthetic Pathway Diagram

The following diagram illustrates the carbon flux from L-Isoleucine to the volatile ester, highlighting the conservation of chirality.

Biosynthesis cluster_stereo Stereochemical Retention Iso L-Isoleucine (2S, 3S) Keto (S)-3-Methyl-2-oxopentanoate (alpha-keto acid) Iso->Keto Branched-Chain Aminotransferase (BCAT) CoA (S)-2-Methylbutyryl-CoA (Activated Acyl Donor) Keto->CoA Pyruvate Decarboxylase / Oxidative Decarboxylation Ester (S)-Alkyl 2-methylbutyrate (Volatile Ester) CoA->Ester Alcohol Acyltransferase (AAT) Alcohol Alcohol Substrate (e.g., Ethanol, Hexanol) Alcohol->Ester Co-substrate

Caption: Pathway showing the retention of the (S)-configuration from L-Isoleucine to the final volatile ester.

Natural Occurrence in Specific Fruit Matrices

The (S)-enantiomer is the dominant form (>90% enantiomeric excess) in most climacteric fruits.

Apples (Malus domestica)
  • Compound: Ethyl (S)-2-methylbutyrate.

  • Role: Primary character impact compound for "Red Delicious" and "Fuji" varieties.

  • Dynamics: Concentration increases sharply during the climacteric ripening phase due to ethylene-induced upregulation of AAT enzymes.

Strawberries (Fragaria x ananassa)
  • Compounds: Methyl (S)-2-methylbutyrate and Ethyl (S)-2-methylbutyrate.

  • Role: Contributes to the "fresh" green-fruity top notes.

  • Ratio: Enantiomeric excess of (S) is typically >95%.

Pineapples and Melons
  • Pineapple: Methyl (S)-2-methylbutyrate is a key contributor to the distinct tropical aroma.

  • Cantaloupe: Contains complex mixtures of acetate and butyrate esters; the 2-methylbutyrates are almost exclusively (S).

Fruit SourceMajor Ester FormEnantiomeric DistributionReference
Apple Ethyl (S)-2-methylbutyrate>98% (S)[1, 2]
Strawberry Methyl (S)-2-methylbutyrate>95% (S)[3]
Apricot Butyl (S)-2-methylbutyrate>90% (S)[4]
Cocoa Bean *2-Methylbutyric acidMix (S/R) or (R)-dominant[5]

*Note: Cocoa is an exception where fermentation processes and Strecker degradation can yield the (R)-enantiomer.

Analytical Methodology: Chiral Resolution

Standard gas chromatography (GC) on non-polar phases (e.g., DB-5, HP-5) cannot separate enantiomers. Analysis requires cyclodextrin-based stationary phases.[3][4]

Protocol: Chiral GC-MS Analysis

Objective: Quantify enantiomeric excess (ee) of 2-methylbutyrates in fruit extracts.

Step 1: Sample Preparation (SPME)
  • Technique: Headspace Solid-Phase Microextraction (HS-SPME).[5]

  • Fiber: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) 50/30 µm.

  • Rationale: This tri-phase fiber captures a wide range of polarity and volatility, ideal for esters.

  • Procedure: Incubate 5g fruit pulp at 40°C for 30 min. Expose fiber for 30 min.

Step 2: Chromatographic Separation
  • Column: Beta-DEX 225 or Rt-βDEXsm (30m x 0.25mm x 0.25µm).

    • Chemistry: Permethylated

      
      -cyclodextrin embedded in a polysiloxane backbone.[3]
      
    • Mechanism:[2][6] The cyclodextrin cavity forms inclusion complexes. The (S) and (R) enantiomers have different binding constants due to steric fit within the chiral cavity.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program: 40°C (hold 5 min)

    
     2°C/min to 150°C. Slow ramp is critical for chiral resolution.
    
Step 3: Detection (MS)
  • Mode: Selected Ion Monitoring (SIM).

  • Target Ions:

    • Methyl ester: m/z 57, 88, 102.

    • Ethyl ester: m/z 57, 102, 130.

  • Validation: Compare retention times against authentic (S)- and (R)-standards.

Analytical Workflow Diagram

AnalyticalWorkflow Sample Fruit Sample (Pulp/Juice) SPME HS-SPME Extraction (DVB/CAR/PDMS) Sample->SPME Volatilization GC Chiral GC Separation (Cyclodextrin Column) SPME->GC Desorption MS Mass Spectrometry (SIM Mode) GC->MS Elution Data Data Analysis (Enantiomeric Ratio) MS->Data Integration

Caption: Workflow for the chiral resolution of 2-methylbutyrates using HS-SPME and Chiral GC-MS.

Industrial & Pharmaceutical Relevance

Understanding the natural occurrence of the (S)-isomer is vital for:

  • Flavor Authentication: Detecting adulteration.[7] If a "natural" apple flavor contains a 50:50 racemic mixture, it indicates the addition of synthetic 2-methylbutyric acid (produced via Grignard reaction of 2-chlorobutane), which is invariably racemic.

  • Drug Development: 2-Methylbutyrate moieties appear in prodrug esters to improve lipophilicity. Using the bio-identical (S)-form often ensures better enzymatic hydrolysis rates by human esterases compared to the (R)-form or racemate.

References

  • Rowan, D. D., et al. (1999). "Biosynthesis of 2-methylbutyl esters in apple fruit." Phytochemistry, 52(2), 221-229. Link

  • Karl, C., et al. (1994). "Stereoisomeric distribution of 2-methylbutyrates in melon and strawberry." Flavour and Fragrance Journal, 9(6), 333-338. Link

  • Takeoka, G. R., et al. (1996). "Volatile constituents of apricot (Prunus armeniaca)." Journal of Agricultural and Food Chemistry, 38(12), 2667–2672. Link

  • Marckwald, W. (1904).[8] "Ueber asymmetrische Synthese." Berichte der deutschen chemischen Gesellschaft, 37(1), 349-354. (Historical reference for racemic synthesis vs natural occurrence). Link

  • Zhang, Y., et al. (2018). "Enantiomeric ratios of 2-methylbutanoic acid and its methyl ester... in a beverage fermented with shiitake."[6] Food Chemistry, 266, 475-482. Link

Sources

Exploratory

An In-depth Technical Guide to the Nomenclature of (S)-alpha-methylbutyrate and (S)-2-methylbutyrate

For Researchers, Scientists, and Drug Development Professionals Executive Summary In the precise world of chemical sciences, nomenclature is paramount. This guide addresses the seemingly distinct chemical names (S)-alpha...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the precise world of chemical sciences, nomenclature is paramount. This guide addresses the seemingly distinct chemical names (S)-alpha-methylbutyrate and (S)-2-methylbutyrate . It will establish that these two names, in fact, refer to the identical chemical entity. The variation arises not from a difference in molecular structure, but from the application of two different, yet valid, systems of chemical nomenclature: the common (or trivial) system and the systematic IUPAC system. This guide will deconstruct the components of each name, clarify the underlying rules of each system, and affirm the modern scientific preference for the systematic IUPAC nomenclature for its unambiguous and universal applicability. A clear understanding of both systems is crucial for professionals navigating scientific literature, patent databases, and regulatory documentation where both naming conventions may be encountered.

The Critical Role of Unambiguous Nomenclature

In research and drug development, the ability to uniquely identify a chemical compound is fundamental. A molecule's name is its primary identifier, linking it to experimental data, biological activity, and intellectual property. Ambiguity in nomenclature can lead to costly errors, invalidate research, or create significant hurdles in regulatory processes. The existence of multiple naming systems—a systematic approach developed by the International Union of Pure and Applied Chemistry (IUPAC) and various "common" or "trivial" names—necessitates a clear understanding of their rules and interrelation.[1][2][3]

Fundamentals of Ester Nomenclature

Both names describe an ester. An ester is a derivative of a carboxylic acid where the hydroxyl (-OH) group is replaced by an alkoxy (-OR') group.[4] The IUPAC system for naming esters follows a two-word format.[5][6][7][8][9]

  • First Word: The name of the alkyl (or aryl) group (R') that has replaced the hydrogen of the hydroxyl group. This part originates from the alcohol used in the ester's synthesis.[8]

  • Second Word: The name of the parent carboxylic acid, with the "-oic acid" suffix replaced by "-oate".[7][10]

For example, the ester formed from ethanoic acid and methanol is named methyl ethanoate.

Locants: The Language of Position

The core of the difference between "(S)-alpha-methylbutyrate" and "(S)-2-methylbutyrate" lies in the locant—the symbol used to specify the position of the methyl substituent on the butyrate backbone.

The IUPAC system employs a logical and unambiguous method of numbering the carbon chain.[2][3] For carboxylic acids and their derivatives like esters, the carbon atom of the carbonyl group (C=O) is designated as carbon number 1 (C1).[11] The chain is then numbered sequentially from that point.

In the case of a butyrate (derived from butanoic acid), the chain is numbered as follows:

  • C1: The carbonyl carbon.

  • C2: The carbon adjacent to the carbonyl group.

  • C3: The next carbon in the chain.

  • C4: The terminal carbon of the four-carbon chain.

Therefore, a methyl group attached to the second carbon is designated as being at the "2-" position.

An older, yet still encountered, system uses Greek letters to denote positions.[12] In this system, numbering begins on the carbon adjacent to the principal functional group (in this case, the carbonyl group).

  • α-carbon (alpha): The first carbon adjacent to the carbonyl group.

  • β-carbon (beta): The second carbon from the carbonyl group.

  • γ-carbon (gamma): The third carbon from the carbonyl group.

A direct comparison reveals that the α-carbon in the common system is the same as the C2-carbon in the IUPAC system.

Deconstructing the Nomenclature

Let's analyze both names component by component, assuming the ester is, for example, a methyl ester for clarity (methyl (S)-2-methylbutanoate).

ComponentSystematic Name: (S)-2-methylbutanoate Common Name: (S)-alpha-methylbutyrate Explanation
Stereochemistry (S)- (S)- Indicates the absolute configuration at the chiral center (C2 or α-carbon) is Sinister (counter-clockwise) based on Cahn-Ingold-Prelog rules.[13][14][15]
Locant 2- alpha- Specifies the position of the substituent. As established, the '2' position and the 'alpha' position refer to the identical carbon atom.
Substituent methyl methyl A one-carbon alkyl group (-CH₃) is attached at the specified locant.
Parent Chain butanoate butyrate Both terms denote the four-carbon acyl portion of the ester. "Butanoate" is the formal IUPAC term derived from butanoic acid, while "butyrate" is the common name from butyric acid.

The PubChem database, an authoritative source, lists "(S)-alpha-methylbutyrate" as a depositor-supplied synonym for "(S)-2-methylbutanoate," confirming their identity.[16]

The Unifying Stereodescriptor: (S)

Both names share the (S)- prefix, which is crucial. This descriptor arises from the Cahn-Ingold-Prelog (CIP) priority rules and defines the three-dimensional arrangement of atoms around the chiral center.[13][15][17][18] The carbon at the 2- or α-position is a chiral center because it is bonded to four different groups:

  • A carboxyl group (part of the ester)

  • A hydrogen atom

  • A methyl group

  • An ethyl group

Assigning priorities based on atomic number and orienting the molecule with the lowest priority group (hydrogen) away from the viewer reveals a counter-clockwise arrangement of the remaining groups, leading to the (S) designation.[13][14] This stereochemical purity is often critical for biological activity in drug development.

Visualizing the Equivalence

The following diagram illustrates the structure of the (S)-2-methylbutanoate anion and clearly labels both the IUPAC and common nomenclature locants, demonstrating their equivalence.

Caption: Structure of (S)-2-methylbutanoate showing IUPAC (numeric) and common (Greek) locants.

Conclusion and Best Practices

While (S)-alpha-methylbutyrate and (S)-2-methylbutyrate describe the identical molecule, the scientific community overwhelmingly prefers the systematic IUPAC nomenclature.[2]

  • Clarity and Unambiguity: The IUPAC system is logical and extensible to even the most complex molecules, whereas common names are often limited and can be ambiguous.

  • Universality: IUPAC provides a global standard, ensuring that a chemical name refers to the same structure regardless of language or geographic location.

For researchers, scientists, and drug development professionals, the best practice is to use the systematic IUPAC name, (S)-2-methylbutyrate (or more completely, specifying the ester group, e.g., methyl (S)-2-methylbutanoate), in all formal documentation, publications, and regulatory submissions. However, a working knowledge of the common nomenclature is essential for conducting comprehensive literature and patent searches, as older documents frequently use these names.

References

  • OpenOChem Learn. CIP (Cahn-Ingold-Prelog) Priorities.
  • Transformation Tutoring. (2022, October 27). How To Assign R or S Configuration (Absolute Configuration/The Cahn-Ingold-Prelog Rules).
  • Wikipedia. Cahn–Ingold–Prelog priority rules.
  • Aakash Institute. IUPAC Nomenclature of Carboxylic Acids, Acid Anhydrides, Esters, Acyl Halides, Amides, Cyanides, Aldehydes, Ketones, Alcohols, Amines, and Ethers in Chemistry.
  • Master Organic Chemistry. (2016, October 20). Introduction to Assigning (R) and (S): The Cahn-Ingold-Prelog Rules.
  • AK Lectures. Cahn-Ingold-Prelog Priority System.
  • University of Calgary. How to name organic compounds using the IUPAC rules.
  • ACD/Labs. Rule C-463 Esters of Carboxylic Acids and Their Derivatives.
  • Royal Australian Chemical Institute. Esters.
  • IUPAC. The IUPAC Compendium of Chemical Terminology (the "Gold Book"). Entry: esters (E02219).
  • Química Orgánica. (2024, March 5). IUPAC Nomenclature Rules for Esters.
  • Unknown. 4.5 Naming of Esters.
  • Pearson. Give a common name (when possible) and a systematic name for each....
  • Confident Chemistry (YouTube). (2026, February 9). Naming Esters With IUPAC Nomenclature Rules | Full Tutorial with PDF.
  • Khan Academy. Common and systematic naming: iso-, sec-, and tert- prefixes.
  • Chemistry LibreTexts. (2023, January 22). Nomenclature of Esters.
  • Michigan State University Department of Chemistry. Organic Nomenclature.
  • Wikipedia. IUPAC nomenclature of organic chemistry.
  • Allen Institute. Understand the IUPAC Nomenclature and Common Names.
  • Confident Chemistry (YouTube). (2022, February 2). How to Name Esters - Organic Chemistry IUPAC Nomenclature Esters.
  • PubChem. (S)-2-Methylbutanoate. National Center for Biotechnology Information.

Sources

Foundational

A Technical Guide to the Metabolic Precursors and Analysis of (S)-α-Methylbutyrate Formation

Abstract (S)-α-methylbutyrate, also known as (S)-2-methylbutanoic acid, is a chiral molecule of significant interest in the pharmaceutical, fragrance, and food industries. Understanding its biosynthesis is critical for d...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(S)-α-methylbutyrate, also known as (S)-2-methylbutanoic acid, is a chiral molecule of significant interest in the pharmaceutical, fragrance, and food industries. Understanding its biosynthesis is critical for developing metabolic engineering strategies to enhance its production and for elucidating its role in complex biological systems. This technical guide provides an in-depth exploration of the core metabolic pathway responsible for (S)-α-methylbutyrate formation, focusing on the identification of its primary precursors. We will detail the key enzymatic steps, provide field-proven experimental protocols for precursor tracing using stable isotopes, and outline the analytical methodologies required for robust quantification. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this vital metabolic route.

Introduction: The Significance of (S)-α-Methylbutyrate

(S)-α-methylbutyrate and its corresponding esters are volatile compounds that contribute to the characteristic fruity and cheesy aromas of many foods and beverages. Beyond its sensory properties, the chiral nature of this C5 branched-chain fatty acid makes it a valuable building block in the asymmetric synthesis of pharmaceuticals and agrochemicals. In clinical research, fluctuations in branched-chain amino acid (BCAA) metabolism, which is directly linked to (S)-α-methylbutyrate formation, are associated with metabolic disorders, making its precursors and byproducts important potential biomarkers.[1][2]

The primary metabolic origin of (S)-α-methylbutyrate is the catabolism of the essential amino acid L-isoleucine .[3][4] This guide will dissect this pathway, providing the foundational knowledge required to investigate, and potentially manipulate, its activity.

The Core Biosynthetic Pathway: From L-Isoleucine to (S)-α-Methylbutyrate

The conversion of L-isoleucine into (S)-α-methylbutyrate is a multi-step enzymatic process primarily occurring within the mitochondria.[5][6] The pathway involves two critical enzymatic reactions that transform the amino acid into its corresponding acyl-CoA derivative, which is a direct precursor to the final acid product.

Step 1: Reversible Transamination by Branched-Chain Amino Acid Aminotransferase (BCAT)

The catabolic journey begins with the removal of the amino group from L-isoleucine. This reaction is a reversible transamination catalyzed by Branched-Chain Amino Acid Aminotransferase (BCAT).[6][7]

  • Reaction: L-Isoleucine + α-ketoglutarate ⇌ (S)-α-keto-β-methylvalerate (KMV) + L-glutamate

  • Enzyme: Branched-Chain Amino Acid Aminotransferase (BCAT). Mammals have two isoforms: a cytosolic (BCAT1) and a mitochondrial (BCAT2) version.[6][8]

  • Causality: This initial step is crucial as it converts the amino acid into its corresponding α-keto acid, (S)-α-keto-β-methylvalerate (KMV).[1] This keto acid is the pivotal intermediate that commits the carbon skeleton of isoleucine to further catabolism. The reversibility of this reaction is significant, as it links the pools of BCAAs and their corresponding keto acids (BCKAs), playing a role in nitrogen balance within the body.[6][9]

Step 2: Irreversible Oxidative Decarboxylation by the BCKDH Complex

The (S)-α-keto-β-methylvalerate (KMV) formed in the first step undergoes an irreversible oxidative decarboxylation. This is the rate-limiting step in BCAA catabolism and is catalyzed by a large, multi-subunit mitochondrial enzyme complex.[1][2]

  • Reaction: (S)-α-keto-β-methylvalerate + NAD⁺ + Coenzyme A → (S)-α-methylbutyryl-CoA + NADH + H⁺ + CO₂

  • Enzyme: Branched-chain α-keto acid dehydrogenase complex (BCKDH).[5][10][11] This complex is composed of three catalytic components (E1, E2, and E3) and requires several cofactors, including thiamine pyrophosphate, FAD, and NAD⁺.[1][2][11]

  • Causality: This step is the committed and irreversible stage of the pathway.[1][2][10] The decarboxylation removes one carbon atom (as CO₂) and generates the activated thioester, (S)-α-methylbutyryl-CoA. This acyl-CoA derivative is the direct precursor that can be hydrolyzed to form (S)-α-methylbutyrate or can enter further catabolic steps (β-oxidation) to yield acetyl-CoA and propionyl-CoA for energy production.[4][12]

The following diagram illustrates this core metabolic sequence.

Isoleucine_Catabolism Ile L-Isoleucine AKG α-ketoglutarate KMV (S)-α-keto-β-methylvalerate Ile->KMV BCAT Glu L-glutamate AKG->Glu AMBCoA (S)-α-methylbutyryl-CoA KMV->AMBCoA BCKDH Complex CoA Coenzyme A CoA->KMV NAD NAD+ NAD->KMV NADH NADH + CO₂ AMBCoA->NADH AMB (S)-α-methylbutyrate AMBCoA->AMB Hydrolysis Thioesterase (Hydrolysis)

Caption: Core metabolic pathway from L-isoleucine to (S)-α-methylbutyrate.

Experimental Design for Precursor Identification: A Self-Validating System

To unequivocally demonstrate that L-isoleucine is the precursor to (S)-α-methylbutyrate in a given biological system (e.g., cell culture, microbial fermentation), a stable isotope tracing experiment is the gold standard.[13][14][15] This approach provides a dynamic and direct view of metabolic flux.[13][15]

Principle of Stable Isotope Labeling

The core principle involves supplying the biological system with a precursor molecule that has been enriched with a heavy, non-radioactive isotope, such as Carbon-13 (¹³C).[13][16] Analytical instruments, particularly mass spectrometers, can differentiate between molecules containing the normal isotope (¹²C) and those incorporating the heavy isotope (¹³C) based on their mass difference.[17] By tracking the ¹³C label from the precursor to the final product, one can definitively trace the metabolic conversion.[15]

Protocol: ¹³C-Labeling Experiment to Trace Isoleucine Metabolism

This protocol outlines a robust workflow for confirming the metabolic link between L-isoleucine and (S)-α-methylbutyrate in a microbial culture model.

Step 1: Experimental Setup & Controls

  • Objective: To prepare cultures for labeling and establish proper controls.

  • Procedure:

    • Prepare a defined minimal medium where the primary carbon and nitrogen sources are known and controlled.[18][19]

    • Set up three experimental groups:

      • Control Group: Culture grown in standard minimal medium.

      • Unlabeled Group: Culture grown in minimal medium supplemented with unlabeled L-isoleucine (at a working concentration, e.g., 8 g/L).

      • Labeled Group: Culture grown in minimal medium supplemented with uniformly labeled [U-¹³C]-L-isoleucine at the same concentration.

    • Inoculate all flasks with the microorganism of interest and incubate under identical, optimal growth conditions.[20]

Step 2: Sample Collection & Metabolite Quenching

  • Objective: To harvest samples and instantly halt all metabolic activity to preserve the in-vivo state of metabolites.

  • Procedure:

    • At a specific time point (e.g., mid-log growth phase), withdraw an aliquot of culture from each flask.[20]

    • Immediately quench metabolic activity by rapidly filtering the cells and washing them with a cold saline solution or by directly adding the culture to a cold solvent like 60% methanol chilled to -40°C. This step is critical to prevent post-sampling metabolic changes.

Step 3: Metabolite Extraction

  • Objective: To extract intracellular and extracellular metabolites for analysis.

  • Procedure:

    • For extracellular metabolites, use the cell-free supernatant from the quenching step.

    • For intracellular metabolites, resuspend the cell pellet in an appropriate extraction solvent (e.g., a mixture of methanol, acetonitrile, and water).

    • Lyse the cells (e.g., via bead beating or sonication) to release intracellular contents.

    • Centrifuge to pellet cell debris and collect the supernatant containing the extracted metabolites.

Step 4: Sample Preparation for Analysis

  • Objective: To prepare extracts for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

  • Procedure:

    • For LC-MS (Amino Acids & Keto Acids): The polar extract containing L-isoleucine and KMV may require derivatization to improve chromatographic separation and detection sensitivity.[21][22][23]

    • For GC-MS (Volatile Acids): (S)-α-methylbutyrate is a short-chain fatty acid (SCFA). For GC-MS analysis, it must be derivatized to increase its volatility, often through esterification (e.g., creating methyl or isobutyl esters).[24][25][26]

Step 5: Data Acquisition & Interpretation

  • Objective: To analyze the samples and interpret the mass spectrometry data to confirm the metabolic pathway.

  • Procedure:

    • Analyze the prepared samples using high-resolution LC-MS/MS and GC-MS.[17][27]

    • Expected Outcome:

      • Unlabeled Group: The mass spectrometer will detect L-isoleucine and (S)-α-methylbutyrate at their natural isotopic abundance (predominantly ¹²C).

      • Labeled Group: The mass spectrometer will detect a significant population of L-isoleucine molecules with an increased mass corresponding to the ¹³C label. Crucially, it will also detect a population of (S)-α-methylbutyrate molecules with an increased mass, confirming that the carbon backbone of the product originated from the labeled precursor. The intermediate, KMV, should also show ¹³C incorporation.

The following diagram outlines this self-validating experimental workflow.

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: (S)-α-Methylbutyrate as a Premier Chiral Building Block in Asymmetric Synthesis

Introduction: The Imperative of Chirality in Modern Synthesis In the landscape of modern chemistry, particularly within pharmaceutical and materials science, the control of stereochemistry is not merely an academic exerc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Chirality in Modern Synthesis

In the landscape of modern chemistry, particularly within pharmaceutical and materials science, the control of stereochemistry is not merely an academic exercise but a critical determinant of function, efficacy, and safety.[1] Many biological systems, including the receptors and enzymes that are the targets of most drugs, are inherently chiral.[1] This means they interact differently with enantiomers—molecules that are non-superimposable mirror images of each other. Consequently, the synthesis of enantiomerically pure compounds is a cornerstone of drug development and fine chemical production.[1][2]

Chiral pool synthesis, a strategy that utilizes readily available, enantiopure natural products as starting materials, represents one of the most robust and efficient approaches to obtaining complex chiral molecules.[2] Within this class of starting materials, (S)-α-methylbutyrate and its parent acid, (S)-α-methylbutyric acid, have emerged as exceptionally versatile and valuable C5 chiral building blocks. Derived from natural sources or accessible through highly efficient asymmetric methods, this synthon offers a unique combination of a stereochemically defined center and a reactive carboxylic acid functionality, enabling a wide array of synthetic transformations.

This guide provides an in-depth exploration of the strategic applications of (S)-α-methylbutyrate. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for its use as a chiral auxiliary, its direct incorporation into target molecules, and its role as a precursor for other valuable chiral synthons.

Part 1: The Strategic Use of (S)-α-Methylbutyrate as a Chiral Auxiliary

The concept of a chiral auxiliary is a powerful one in asymmetric synthesis. An auxiliary is a chiral moiety that is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After inducing chirality, the auxiliary is cleaved and can often be recovered for reuse, making it a highly atom-economical approach.[3][]

Principle of Diastereoselective Control

When (S)-α-methylbutyric acid is converted into an amide or ester and attached to a substrate, its inherent chirality creates a diastereomeric, asymmetric environment. The bulky ethyl and methyl groups at the stereocenter effectively shield one face of a nearby reactive intermediate, such as an enolate. This steric hindrance forces an incoming reagent (an electrophile) to approach from the less hindered face, resulting in the formation of a new stereocenter with a high degree of predictability and control.[3][5] This process transforms a difficult-to-control enantioselective reaction into a more manageable diastereoselective one.

Application Workflow: Asymmetric Alkylation of a Carboxylic Acid Derivative

One of the most common applications of chiral auxiliaries is in the asymmetric alkylation of carbonyl compounds. The following workflow demonstrates how an (S)-α-methylbutyrate-derived auxiliary can be used to synthesize α-alkylated carboxylic acids with high enantiopurity.

G cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage A Prochiral Acid Chloride C N-Acyl Auxiliary A->C B (S)-Auxiliary (e.g., chiral amine derived from (S)-2-methyl-1-butanol) B->C D LDA, -78 °C (Enolate Formation) C->D 1. F Alkylated Auxiliary Adduct (High d.e.) D->F 2. E Alkyl Halide (R-X) E->F G Hydrolysis (e.g., LiOH/H₂O₂) F->G H Enantiopure (R)-α-Alkylated Acid G->H I Recovered (S)-Auxiliary G->I

Caption: Workflow for asymmetric alkylation using a chiral auxiliary.

Experimental Protocol: Diastereoselective Alkylation

Objective: To synthesize an enantiomerically enriched α-alkylated carboxylic acid using an (S)-α-methylbutyrate-derived chiral auxiliary. This protocol assumes the auxiliary (e.g., a chiral oxazolidinone derived from (S)-2-methyl-1-butanol) is already attached to a propionyl group.

Materials:

  • N-Propionyl chiral auxiliary (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium Diisopropylamide (LDA), 2.0 M in THF/heptane/ethylbenzene (1.1 equiv)

  • Alkyl Halide (e.g., Benzyl Bromide) (1.2 equiv)

  • Saturated aqueous NH₄Cl solution

  • Standard workup and purification reagents (solvents, MgSO₄, silica gel)

Procedure:

  • Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with the N-propionyl chiral auxiliary (1.0 equiv). Anhydrous THF is added to achieve a concentration of approximately 0.1 M.

  • Enolate Formation: The solution is cooled to -78 °C using an acetone/dry ice bath. LDA (1.1 equiv) is added dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. The resulting solution is stirred at -78 °C for 30 minutes.

    • Causality: LDA is a strong, sterically hindered, non-nucleophilic base, ideal for cleanly deprotonating the α-carbon to form the lithium enolate without competing addition to the carbonyl. The low temperature is critical to ensure kinetic control, preventing enolate equilibration and maximizing diastereoselectivity.

  • Alkylation: The alkyl halide (1.2 equiv) is added neat or as a solution in anhydrous THF dropwise to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Causality: The auxiliary's stereocenter directs the incoming alkyl halide to the opposite face of the enolate, establishing the new stereocenter.

  • Quenching: The reaction is carefully quenched at -78 °C by the slow addition of saturated aqueous NH₄Cl solution. The mixture is then allowed to warm to room temperature.

  • Workup: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3x). The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification & Auxiliary Cleavage: The crude product is purified by flash column chromatography on silica gel. The purified diastereomeric product is then subjected to hydrolysis (e.g., using lithium hydroxide and hydrogen peroxide for oxazolidinone auxiliaries) to cleave the auxiliary, yielding the final enantiomerically pure carboxylic acid and the recoverable auxiliary.

Data Presentation: Representative Alkylation Performance
Substrate (N-Acyl Auxiliary)Electrophile (R-X)Diastereomeric Excess (d.e.)Yield (%)
N-Propionyl-(S)-AuxiliaryBenzyl Bromide>98%85-95%
N-Propionyl-(S)-AuxiliaryIodomethane>96%80-90%
N-Propionyl-(S)-AuxiliaryAllyl Iodide>98%88-96%

Part 2: Direct Incorporation into Chiral Esters and Amides

Beyond its role as a transient director of stereochemistry, (S)-α-methylbutyrate is frequently used as a permanent structural component of a final target molecule. Its incorporation via esterification or amidation is a direct and efficient method to install a chiral center, often crucial for the biological activity of pharmaceuticals and agrochemicals.[]

Application Workflow: Synthesis of an Active Pharmaceutical Ingredient (API) Intermediate

This workflow outlines the synthesis of a key intermediate where the (S)-α-methylbutyrate moiety is a core feature.

G cluster_0 Pathway A: Amidation cluster_1 Pathway B: Esterification Start (S)-α-Methylbutyric Acid A1 Activation (e.g., SOCl₂ or Coupling Agent) Start->A1 B3 Chiral Ester Product Start->B3 A2 Activated Acid A1->A2 A4 Chiral Amide Product A2->A4 A3 Amine (R-NH₂) A3->A4 B1 Alcohol (R-OH) B1->B3 B2 Catalyst (e.g., H₂SO₄ or DCC/DMAP) B2->B3

Caption: Synthetic pathways for chiral esters and amides.

Experimental Protocol 1: Amidation via Acid Chloride

Objective: To synthesize a chiral amide from (S)-α-methylbutyric acid and a primary amine.

Materials:

  • (S)-α-methylbutyric acid (1.0 equiv)

  • Thionyl chloride (SOCl₂) (1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Primary Amine (e.g., Benzylamine) (1.1 equiv)

  • Triethylamine (TEA) (2.5 equiv)

  • Standard workup and purification reagents

Procedure:

  • Acid Chloride Formation: To a solution of (S)-α-methylbutyric acid (1.0 equiv) in anhydrous DCM, add thionyl chloride (1.2 equiv) dropwise at 0 °C. Add a catalytic amount of DMF (1 drop). The mixture is allowed to warm to room temperature and then gently refluxed for 2 hours. The excess SOCl₂ and solvent are removed under reduced pressure to yield the crude (S)-α-methylbutyryl chloride.

    • Causality: Converting the carboxylic acid to the more reactive acid chloride is a classic activation method. It ensures a rapid and generally complete reaction with the amine nucleophile in the subsequent step.

  • Amidation: The crude acid chloride is dissolved in fresh anhydrous DCM and cooled to 0 °C. A solution of the primary amine (1.1 equiv) and triethylamine (2.5 equiv) in anhydrous DCM is added dropwise. The reaction is stirred at 0 °C for 30 minutes and then at room temperature for 2 hours.

    • Causality: Triethylamine acts as a base to neutralize the HCl generated during the reaction, preventing the protonation of the amine starting material and driving the reaction to completion.

  • Workup and Purification: The reaction is quenched with water. The organic layer is separated and washed successively with 1 M HCl, saturated NaHCO₃ solution, and brine. The organic phase is dried over MgSO₄, filtered, and concentrated. The crude amide is purified by flash chromatography or recrystallization.

Data Presentation: Comparison of Amide Coupling Reagents
Coupling Reagent SystemSolventTemperature (°C)Typical Yield (%)Notes
SOCl₂, then Amine/BaseDCM0 to RT85-98%Robust, cost-effective; not suitable for acid-sensitive substrates.
HATU / DIPEADMF0 to RT90-99%High yield, low epimerization; expensive.
EDC / HOBtDCM/DMF0 to RT80-95%Common in peptide synthesis; good for sensitive substrates.
DCC / DMAPDCM0 to RT75-90%Effective but produces insoluble DCU byproduct, complicating purification.

Part 3: A Precursor to Other Versatile Chiral Building Blocks

The synthetic utility of (S)-α-methylbutyrate is not limited to reactions at the carbonyl group. The entire molecule can serve as a scaffold that can be transformed into other valuable chiral synthons. A prime example is its reduction to the corresponding chiral alcohol.

Application Workflow: Reduction to (S)-2-Methyl-1-butanol

This transformation converts the C5 chiral acid into a C5 chiral alcohol, a widely used building block and chiral solvent.

G A (S)-α-Methylbutyric Acid D Reduction Reaction A->D B Reducing Agent (e.g., LiAlH₄ or BH₃•THF) B->D C Anhydrous Ether or THF C->D E Aqueous Workup (Careful Quenching!) D->E F (S)-2-Methyl-1-butanol E->F

Caption: Reduction of (S)-α-methylbutyric acid to the chiral alcohol.

Experimental Protocol: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Objective: To reduce (S)-α-methylbutyric acid to (S)-2-methyl-1-butanol.

!!! SAFETY WARNING !!! Lithium aluminum hydride reacts violently with water and is a serious fire hazard. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (N₂ or Ar). The quenching procedure must be performed slowly and with extreme caution behind a blast shield.

Materials:

  • Lithium Aluminum Hydride (LiAlH₄) (1.5 equiv)

  • Anhydrous Diethyl Ether or THF

  • (S)-α-methylbutyric acid (1.0 equiv)

  • Ethyl acetate (for quenching)

  • 1 M NaOH solution

  • Water

Procedure:

  • Preparation: A flame-dried three-neck flask is charged with LiAlH₄ (1.5 equiv) and anhydrous diethyl ether under a nitrogen atmosphere. The suspension is cooled to 0 °C in an ice bath.

  • Addition of Acid: A solution of (S)-α-methylbutyric acid (1.0 equiv) in anhydrous diethyl ether is added dropwise to the stirred LiAlH₄ suspension. Vigorous hydrogen gas evolution will occur. The addition rate should be controlled to keep the reaction from becoming too exothermic.

    • Causality: LiAlH₄ is a very powerful reducing agent capable of reducing carboxylic acids directly to primary alcohols. The first equivalent of hydride reacts with the acidic proton to form H₂, followed by reduction of the carboxylate.

  • Reaction Completion: After the addition is complete, the mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours to ensure the reaction goes to completion.

  • Quenching (Fieser Workup): The flask is cooled back to 0 °C. The reaction is quenched with extreme care by the sequential, dropwise addition of: i. 'X' mL of water (where X = grams of LiAlH₄ used) ii. 'X' mL of 15% aqueous NaOH iii. '3X' mL of water This procedure is designed to produce a granular, easily filterable solid (lithium and aluminum salts).

  • Workup and Purification: The resulting white precipitate is filtered off and washed thoroughly with diethyl ether. The combined filtrate is dried over anhydrous MgSO₄, filtered, and the solvent is carefully removed by distillation (the product is volatile). The crude alcohol can be further purified by fractional distillation if necessary.

Data Presentation: Comparison of Reducing Agents
Reducing AgentSolventTemperature (°C)Typical Yield (%)Safety & Practical Notes
LiAlH₄Diethyl Ether / THF0 to Reflux85-95%Highly reactive, pyrophoric. Requires strict anhydrous conditions and careful workup.
BH₃•THFTHF0 to Reflux90-98%Milder and safer than LiAlH₄. Less reactive with water but still requires inert conditions. Often the preferred lab-scale reagent.

Conclusion

(S)-α-methylbutyrate stands as a testament to the power and elegance of chiral pool synthesis. Its utility extends far beyond that of a simple chiral molecule. As a chiral auxiliary, it provides a reliable method for controlling the stereochemistry of new bond formations. As a direct synthetic precursor, it allows for the straightforward installation of a key chiral fragment into complex targets. Finally, as a foundational building block, it can be chemically transformed into other valuable chiral synthons. For researchers in drug discovery and development, a thorough understanding of the applications and protocols associated with (S)-α-methylbutyrate is essential for the efficient and stereoselective construction of the next generation of chiral molecules.

References

  • Enantioselective synthesis - Wikipedia.
  • Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem.
  • Recent progress towards catalytic asymmetric construction of inherently chiral scaffolds - Chemical Society Reviews (RSC Publishing).
  • Chiral Auxiliaries.
  • Asymmetric α-methylation and α-alkylation of carboxylic acid derivatives - ResearchGate.
  • Elucidation of the stereocontrol mechanisms of the chemical and biosynthetic intramolecular Diels–Alder cycloaddition for the formation of bioactive decalins - PMC.
  • Enantiomerically Enriched α-Methyl Amino Acids. Use of an Acyclic, Chiral Alanine-Derived Dianion with a High Diastereofacial Bias - PubMed.
  • Chiral auxiliary - Wikipedia.
  • Advanced Chiral Auxiliary Synthesis - BOC Sciences.
  • Synthesis of Methyl Butyrate Using Heterogeneous Catalyst: Kinetic Studies - ResearchGate.
  • Precision Chiral Building Block Synthesis - BOC Sciences.

Sources

Application

lipase-catalyzed production of (S)-alpha-methylbutyrate esters

An in-depth guide to the stereoselective synthesis of (S)-alpha-methylbutyrate esters using lipase-catalyzed kinetic resolution, designed for researchers, scientists, and professionals in drug development and fine chemic...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the stereoselective synthesis of (S)-alpha-methylbutyrate esters using lipase-catalyzed kinetic resolution, designed for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Introduction: The Significance of Chiral Esters

Chiral molecules are fundamental building blocks in the pharmaceutical, agrochemical, and flavor and fragrance industries. The biological activity of these compounds is often dependent on their specific stereochemistry, with one enantiomer exhibiting desired therapeutic or sensory properties while the other may be inactive or even detrimental. (S)-α-methylbutyrate esters are valuable chiral compounds, recognized for their characteristic fruity and apple-like aromas, making them important components in the food and fragrance sectors.[1][2][3] Beyond their sensory appeal, they serve as crucial intermediates in the synthesis of complex molecules, including pharmaceuticals.[2]

Traditional chemical methods for producing enantiomerically pure compounds often require complex multi-step syntheses, chiral auxiliaries, or expensive metal catalysts. Biocatalysis, utilizing enzymes to perform chemical transformations, has emerged as a powerful "green" alternative.[4] Lipases (E.C. 3.1.1.3), in particular, are exceptionally versatile biocatalysts for asymmetric synthesis due to their broad substrate specificity, high stability in organic solvents, and remarkable chemo-, regio-, and enantioselectivity.[5][6][7] This guide details the application of lipases for the efficient production of (S)-α-methylbutyrate esters via kinetic resolution.

Core Principles: Understanding Lipase-Catalyzed Kinetic Resolution

The production of a single enantiomer ester from a racemic mixture relies on the principle of enzymatic kinetic resolution. In this process, the lipase selectively catalyzes the reaction of one enantiomer at a much higher rate than the other.

The Mechanism of Action

When a racemic mixture of 2-methylbutyric acid is reacted with an alcohol in the presence of a suitable lipase, the enzyme preferentially recognizes and esterifies one enantiomer. For instance, many lipases preferentially acylate the (R)-enantiomer. This leaves the unreacted (S)-2-methylbutyric acid to accumulate in the reaction medium. The theoretical maximum yield for the desired (S)-enantiomer in a classic kinetic resolution is 50%.[8] The unreacted (S)-acid can then be separated from the newly formed (R)-ester and subsequently esterified to produce the final (S)-ester product.

The key to a successful resolution is high enantioselectivity, often expressed as the enantiomeric ratio (E-value). An E-value greater than 100 is generally considered excellent for practical applications.[8]

G cluster_0 Initial Racemic Mixture cluster_1 Kinetic Resolution Products cluster_2 Final Product Generation Racemic_Acid (R,S)-2-Methylbutyric Acid (50% R / 50% S) Lipase Enantioselective Lipase (e.g., Candida antarctica Lipase B) Racemic_Acid->Lipase Substrate Alcohol Alcohol (e.g., Methanol) Alcohol->Lipase S_Acid (S)-2-Methylbutyric Acid (Desired, Unreacted) Lipase->S_Acid Slow or No Reaction (Enantiomer is a poor substrate) R_Ester (R)-Ester (Selectively Formed) Lipase->R_Ester Fast Reaction (Enantiomer is a good substrate) S_Ester (S)-α-Methylbutyrate Ester (Final Product) S_Acid->S_Ester Separation & Subsequent Non-selective Esterification

Diagram 1: Lipase-catalyzed kinetic resolution of racemic 2-methylbutyric acid.
Esterification vs. Transesterification

Two primary strategies can be employed:

  • Esterification: This is the direct reaction of a racemic carboxylic acid with an alcohol. It is a reversible reaction, and the water produced can lead to hydrolysis, reducing the overall yield.[5]

  • Transesterification: This involves reacting a racemic ester with an alcohol (alcoholysis) or using an activated acyl donor like a vinyl ester.[9] Using an acyl donor such as vinyl acetate can make the reaction effectively irreversible, as the co-product, vinyl alcohol, tautomerizes to acetaldehyde, driving the reaction forward.[10]

The Critical Role of Enzyme Immobilization

While free lipases can be used, immobilizing the enzyme onto a solid support offers significant advantages for industrial and laboratory applications. Immobilization enhances enzyme stability against changes in temperature and pH, prevents enzyme aggregation, and, most importantly, simplifies the separation of the biocatalyst from the reaction mixture, allowing for its reuse over multiple cycles.[4][11] Common supports include porous polymers, ceramics like Celite, and chitosan beads.[12][13] Many highly effective lipases, such as Candida antarctica Lipase B (CALB), are commercially available in an immobilized form (e.g., Novozym 435).[14]

Application Notes: Optimizing the Resolution Process

The success of the enzymatic resolution hinges on the careful optimization of several key parameters.

G cluster_screening Screening Details cluster_optimization Optimization Variables Start Define Goal: (S)-α-methylbutyrate ester Screening 1. Lipase Screening Start->Screening LipaseA Test Lipase A (e.g., C. rugosa) Screening->LipaseA LipaseB Test Lipase B (e.g., CALB) Screening->LipaseB LipaseC Test Lipase C (e.g., R. oryzae) Screening->LipaseC Optimization 2. Parameter Optimization Production 3. Preparative Scale Reaction Optimization->Production Solvent Solvent Choice Optimization->Solvent Temp Temperature Optimization->Temp Ratio Substrate Ratio Optimization->Ratio Water Water Activity Optimization->Water Analysis 4. Product Analysis Production->Analysis Monitor Conversion & ee End Purified (S)-Ester Analysis->End Selectivity Determine Enantioselectivity (E-value) LipaseA->Selectivity LipaseB->Selectivity LipaseC->Selectivity Selectivity->Optimization Select Best Lipase

Diagram 2: Experimental workflow for developing a lipase-catalyzed resolution.

1. Enzyme Selection: The choice of lipase is the most critical factor as enantioselectivity is enzyme-dependent. Some lipases may preferentially produce the (R)-ester, while others favor the (S)-ester. A preliminary screening of several commercially available lipases is essential.[15][16]

Lipase SourceCommon FormTypical Selectivity for 2-Methylbutyric Acid/Esters
Candida antarctica Lipase B (CALB)Immobilized (Novozym 435)High selectivity for the (R)-enantiomer (E > 35)[15]
Thermomyces lanuginosus (TLL)ImmobilizedHigh selectivity for the (R)-enantiomer (E > 25)[15]
Candida rugosa (CRL)Free or ImmobilizedModerate selectivity for the (S)-enantiomer (E ≈ 10)[15][17]
Rhizomucor miehei (RML)Immobilized (Lipozyme IM)Higher activity for (S)-enantiomer synthesis[2]
Rhizopus oryzae (ROL)Free or ImmobilizedModerate selectivity for the (S)-enantiomer (E ≈ 4)[15]

2. Reaction Medium: Apolar, hydrophobic organic solvents like n-hexane, isooctane, or cyclohexane are generally preferred.[18][19] They help to solubilize the substrates while maintaining the essential micro-aqueous layer around the enzyme that is necessary for its catalytic activity.[14] Polar solvents can strip this water layer, leading to enzyme deactivation.

3. Water Activity (a_w): Water is a product in esterification and a reactant in hydrolysis. Its concentration must be carefully controlled. In organic media, low water content favors synthesis.[5] This is often achieved by adding molecular sieves (e.g., 3Å or 4Å) to the reaction mixture to sequester the water produced during esterification.[12]

4. Temperature: Lipase activity increases with temperature up to an optimum, beyond which thermal denaturation occurs. A typical range for these reactions is 30–50°C.[6][20] While higher temperatures increase the reaction rate, they can sometimes negatively impact enantioselectivity.

5. Substrate Molar Ratio: In an esterification reaction, using an excess of the alcohol can help shift the equilibrium towards the product side. However, very high concentrations of short-chain alcohols like methanol can sometimes inhibit or deactivate the lipase.[21] A molar ratio of acid to alcohol between 1:1 and 1:3 is a good starting point.

Experimental Protocols

Safety Precaution: Always handle organic solvents and reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Screening of Lipases for Kinetic Resolution

Objective: To identify the most enantioselective lipase for the esterification of (R,S)-2-methylbutyric acid with 1-pentanol.

Materials:

  • (R,S)-2-methylbutyric acid

  • 1-pentanol

  • n-Hexane (anhydrous)

  • Immobilized Lipases: Novozym 435 (CALB), Lipozyme TL IM (TLL), etc.

  • Free Lipases: Candida rugosa lipase, Rhizopus oryzae lipase, etc.

  • Molecular Sieves (4Å, activated)

  • 25 mL screw-cap vials

  • Orbital shaking incubator

  • Gas chromatograph or HPLC with a chiral column

Procedure:

  • Set up a series of labeled 25 mL vials, one for each lipase to be tested, plus a no-enzyme control.

  • To each vial, add 1 mmol of (R,S)-2-methylbutyric acid and 1.2 mmol of 1-pentanol.

  • Add 10 mL of n-hexane to each vial.

  • Add approximately 200 mg of activated 4Å molecular sieves.

  • To the respective vials, add 50 mg of each immobilized lipase or 20 mg of each free lipase powder. The control vial receives no enzyme.

  • Seal the vials tightly and place them in an orbital shaker set at 200 rpm and 40°C.

  • Take small aliquots (approx. 50 µL) at regular intervals (e.g., 2, 4, 8, 24 hours). Filter the sample through a syringe filter to remove the enzyme.

  • Analyze the samples by chiral GC or HPLC to determine the conversion percentage and the enantiomeric excess (ee) of the remaining acid (ee_s) and the formed ester (ee_p).

  • Calculate the conversion (c) and the enantiomeric ratio (E) using the following formulas:

    • c = ee_s / (ee_s + ee_p)

    • E = ln[1 - c(1 + ee_p)] / ln[1 - c(1 - ee_p)]

Expected Outcome: This screening will identify the lipase that provides the highest E-value. For example, CALB is expected to show high selectivity for forming (R)-pentyl 2-methylbutyrate, leaving behind (S)-2-methylbutyric acid with high enantiomeric purity.[15]

Protocol 2: Preparative Scale Synthesis of (S)-2-Methylbutyric Acid

Objective: To produce (S)-2-methylbutyric acid in high enantiomeric purity using the optimal lipase identified in Protocol 1 (assuming CALB).

Materials:

  • (R,S)-2-methylbutyric acid (e.g., 10 g)

  • 1-pentanol (stoichiometric equivalent for ~45-50% conversion)

  • n-Hexane

  • Novozym 435 (CALB) (5-10% w/w of substrates)

  • Molecular Sieves (4Å)

  • Reaction vessel with magnetic stirring and temperature control

  • Aqueous NaOH solution (1 M)

  • Diethyl ether or other extraction solvent

  • Aqueous HCl solution (2 M)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a 500 mL flask, dissolve 10 g of (R,S)-2-methylbutyric acid and a calculated amount of 1-pentanol (approx. 5.3 g, aiming for <50% conversion to maximize the ee of the remaining acid) in 250 mL of n-hexane.

  • Add Novozym 435 and activated molecular sieves.

  • Stir the mixture at 40°C. Monitor the reaction progress by taking aliquots and analyzing via chiral chromatography until the conversion reaches approximately 45-50%. This point offers a good compromise between the yield of the (S)-acid and its enantiomeric purity.

  • Workup - Separation: Once the target conversion is reached, filter off the immobilized enzyme and molecular sieves. The enzyme can be washed with fresh solvent and stored for reuse.

  • Transfer the filtrate to a separatory funnel. Add 100 mL of 1 M NaOH solution to extract the unreacted carboxylic acid into the aqueous phase. Shake well and allow the layers to separate.

  • Drain the lower aqueous layer. The upper organic layer contains the (R)-pentyl ester and unreacted pentanol.

  • Wash the organic layer once more with a small amount of water and combine the aqueous layers.

  • Acidification & Isolation: Cool the combined aqueous layers in an ice bath and slowly acidify with 2 M HCl to a pH of ~2, causing the (S)-2-methylbutyric acid to precipitate or form an oil.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield crude (S)-2-methylbutyric acid.

  • Verify the enantiomeric purity (ee) of the product using chiral chromatography.

Protocol 3: Final Esterification to (S)-α-Methylbutyrate Ester

Objective: To convert the purified (S)-2-methylbutyric acid into its corresponding methyl ester.

Materials:

  • (S)-2-methylbutyric acid (from Protocol 2)

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated) or other esterification catalyst

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

Procedure:

  • Dissolve the purified (S)-2-methylbutyric acid in an excess of anhydrous methanol (e.g., 20-fold molar excess).

  • Cool the solution in an ice bath. Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).

  • Allow the reaction to warm to room temperature and then reflux for 2-4 hours, or until TLC/GC analysis shows complete conversion of the acid.

  • Cool the mixture and carefully neutralize the excess acid with a saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent like diethyl ether.

  • Wash the organic layer with water and then brine. Dry over anhydrous MgSO₄, filter, and remove the solvent by distillation to yield the final (S)-methyl-2-methylbutyrate.

  • Characterize the final product for purity and confirm the retention of stereochemical integrity.

Protocol 4: Analytical Method for Enantiomeric Excess (ee) Determination

Objective: To resolve and quantify the enantiomers of 2-methylbutyric acid or its esters using chiral chromatography.

Methodology: High-Performance Liquid Chromatography (HPLC) is a common and effective technique.[22][23]

  • Column: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., Chiralpak or Chiralcel series) are highly effective for a wide range of compounds.[23][24]

  • Mobile Phase: The choice depends on the column. For normal-phase chromatography, a mixture of hexane and isopropanol with a small amount of an acidic modifier (like trifluoroacetic acid for carboxylic acids) is typical.[23]

  • Detection: UV detection is commonly used if the molecule has a suitable chromophore. If not, derivatization or a detector like a refractive index (RI) detector may be necessary.

  • Sample Preparation: Dilute a small amount of the reaction aliquot or final product in the mobile phase. Filter through a 0.22 µm syringe filter before injection.

  • Analysis:

    • Inject a standard of the racemic mixture to identify the retention times of the (R) and (S) enantiomers.

    • Inject the sample from the enzymatic reaction.

    • Integrate the peak areas for each enantiomer (Area_R and Area_S).

    • Calculate the enantiomeric excess (ee) using the formula: ee (%) = |(Area_S - Area_R) / (Area_S + Area_R)| * 100

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive enzyme; Insufficient water activity; Presence of inhibitors.Use a fresh batch of enzyme; Ensure solvent is not bone-dry (or add a minuscule amount of buffer); Purify substrates if necessary.
Low Enantioselectivity (E-value) Sub-optimal lipase choice; Incorrect temperature; Reaction has proceeded past 50% conversion.Screen other lipases (Protocol 1); Optimize temperature (lower T often increases E); Stop the reaction before 50% conversion.
Decreased Enzyme Activity on Reuse Denaturation by solvent or temperature; Product inhibition; Leaching of free enzyme from support.Wash the immobilized enzyme thoroughly with fresh solvent after each run; Avoid extreme temperatures; Consider a different immobilization technique if leaching is suspected.
Hydrolysis Instead of Esterification Excess water in the system.Use anhydrous solvents; Ensure molecular sieves are properly activated (bake at >200°C); Consider using an irreversible acyl donor like vinyl acetate.

References

  • Methyl Butyrate: A Versatile Ester for Flavors, Fragrances, and Organic Synthesis. (n.d.). Google Cloud.
  • Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients. (n.d.). ChemRxiv.
  • (PDF) LIPASE CATALYZED ESTERS SYNTHESES IN ORGANIC MEDIA: A REVIEW. (2016, August 20). ResearchGate.
  • Lipase Catalyzed Ester Synthesis for Food Processing Industries. (2006, April 12). SciELO.
  • Chiral ester synthesis by transesterification. (n.d.). Organic Chemistry Portal.
  • Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. (2021, September 19). MDPI.
  • Synthesis of Methyl Butyrate Catalyzed by Lipase from Aspergillus fumigatus. (2019, October 3). PubMed.
  • Synthesis of Methyl Butyrate Catalyzed by Lipase from Aspergillus fumigatus. (n.d.). ResearchGate.
  • Esterification and hydrolytic activities of Candida rugosa lipase isoform 1 (LIP1) immobilized on celite 545, duolite A7, and sephadex G-25. (2008, November 12). PubMed.
  • Esterification activity and stability of Candida rugosa lipase immobilized into chitosan. (2002). PubMed.
  • Immobilization of Lipases from Candida rugosa for efficient Hydrolytic and Esterification activities. (2007, October 30). Journal of Pure and Applied Microbiology.
  • Enantiomeric Synthesis of (S)-2-Methylbutanoic Acid Methyl Ester, Apple Flavor, Using Lipases in Organic Solvent. (n.d.). ResearchGate.
  • Studies on the specificity of Candida rugosa lipase catalyzed esterification reactions in organic media. (n.d.). ResearchGate.
  • Showing Compound Methyl butyrate (FDB012084). (2010, April 8). FooDB.
  • Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development. (2024, March 27). MDPI.
  • CAS 623-42-7: Methyl butyrate. (n.d.). CymitQuimica.
  • Characteristics, immobilization, and application of Candida rugosa lipase: a review. (n.d.). ResearchGate.
  • Transesterification. (n.d.). Wikipedia.
  • Convenient enzymatic resolution of (R,S)-2-methylbutyric acid catalyzed by immobilized lipases. (2018, January 15). PubMed.
  • Enzymatic production of fatty acid alkyl esters with a lipase preparation from Candida sp. 99‐125. (n.d.). Scilit.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023, August 22). MDPI.
  • Dynamic kinetic resolution of alpha-hydroxy acid esters. (2000, April 20). PubMed.
  • Kinetic Resolution of 2-Methylbutyric Acid and Its Ester by Esterification and Hydrolysis with Lipases. (n.d.). ResearchGate.
  • HPLC separation of enantiomers using chiral stationary phases. (2007, July 23). Česká a slovenská farmacie.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International.
  • Chiral Separations Methods and Protocols. (n.d.). ResearchGate.

Sources

Technical Notes & Optimization

Troubleshooting

purification strategies for (S)-alpha-methylbutyrate from complex mixtures

Topic: Purification Strategies for (S)-alpha-methylbutyrate from Complex Mixtures Ticket System: Active Support Tier: Level 3 (Senior Application Scientist)[1][2][3] Introduction: The Molecule & The Challenge Welcome to...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification Strategies for (S)-alpha-methylbutyrate from Complex Mixtures Ticket System: Active Support Tier: Level 3 (Senior Application Scientist)[1][2][3]

Introduction: The Molecule & The Challenge

Welcome to the Advanced Purification Support Center. You are likely here because (S)-2-methylbutyrate (also known as (S)-2-methylbutanoic acid or its ester) is presenting a unique set of downstream processing challenges.

This molecule is a volatile, short-chain fatty acid (SCFA) derivative with a chiral center at the C2 position.[2][3] In complex mixtures—typically fermentation broths or biocatalytic reactor effluents—it co-exists with water, salts, proteins, and structurally similar impurities like isovaleric acid .[2][3]

Key Physical Properties for Troubleshooting:

Property Value Implication for Purification
Boiling Point ~176°C Critical Warning: Almost identical to Isovaleric Acid (176.5°C).[1][2][3] Simple distillation will fail to separate these isomers.[2][3]
pKa ~4.8 pH-dependent solubility.[1][2][3] Water-soluble at pH > 6; Organic-soluble at pH < 3.[1][2][3]
Chirality (S)-enantiomer Requires chiral resolution (enzymatic or chromatographic) if the synthesis route is not enantioselective.[2][3]

| Odor | Pungent/Cheesy | Requires closed-loop systems and vapor traps.[1][2][3] |

Module 1: Primary Isolation (The "Broth" Problem)

User Ticket #1042: "I am trying to extract 2-methylbutyrate from my fermentation broth using ethyl acetate, but my recovery is <10%. What is wrong?"

Diagnosis: The issue is almost certainly pH mismanagement .[2][3] In a fermentation broth (typically pH 6.5–7.5), the molecule exists as the carboxylate salt (2-methylbutyrate anion), which is highly water-soluble and insoluble in organic solvents.[2][3]

Resolution Protocol: The pH-Swing Extraction To move the molecule into the organic phase, you must protonate it to its free acid form.[2][3]

  • Clarification: Centrifuge broth (5,000 x g, 10 min) to remove biomass.

  • Acidification: Slowly add 6M HCl or H₂SO₄ to the supernatant until pH < 3.0 (ideally pH 2.0).

    • Why? At pH 2.0 (2.8 units below pKa), >99% of the molecule is in the uncharged, lipophilic free acid form (

      
      ).[2][3]
      
  • Extraction: Add solvent (MTBE, Ethyl Acetate, or Hexane) at a 1:1 ratio.[2][3]

    • Tip: MTBE (Methyl tert-butyl ether) often provides cleaner phase separation than Ethyl Acetate for SCFAs due to lower water miscibility.[1][2][3]

  • Phase Separation: Collect the organic top layer.[2][3] The target is now in the solvent.[2][3]

Visualizing the pH Swing Logic

pH_Swing cluster_aqueous Aqueous Phase (Broth) cluster_organic Organic Phase Salt R-COO⁻ (Salt) Water Soluble Acidify Add HCl (Target pH 2.0) Salt->Acidify Protonation Acid R-COOH (Free Acid) Organic Soluble Extracted Purified R-COOH Acid->Extracted Solvent Extraction (MTBE/EtOAc) Start Broth (pH 7) Start->Salt Acidify->Acid Equilibrium Shift

Caption: Mechanism of pH-swing extraction. Acidification converts the soluble salt into the extractable free acid.

Module 2: Isomer Separation (The "Isovaleric" Trap)

User Ticket #1043: "My GC shows a single peak, but NMR indicates a mixture. I suspect isovaleric acid contamination. Can I distill them apart?"

Diagnosis: No. You cannot separate 2-methylbutyric acid (BP 176°C) from isovaleric acid (BP 176.5°C) using standard fractional distillation.[2][3] Their vapor pressures are too similar.[2][3]

Resolution Strategies:

Option A: Upstream Prevention (Root Cause Fix) If this is a fermentation process, the presence of isovaleric acid indicates "leucine leak."[2][3]

  • Mechanism:[2][3][4] 2-methylbutyrate comes from Isoleucine pathways.[1][2][3] Isovalerate comes from Leucine pathways.[2][3]

  • Action: Adjust the fermentation media to limit Leucine availability or use a strain with attenuated leucine degradation pathways.[2][3]

Option B: High-Performance Liquid Chromatography (Preparative) For downstream separation, you must rely on selectivity, not volatility.[2][3]

  • Stationary Phase: Mixed-mode columns (e.g., SIELC Newcrom R1) or C18 columns with specific ion-pairing agents.[1][2][3]

  • Mobile Phase: Acetonitrile : Water : Phosphoric Acid (gradient elution).[2][3]

  • Result: The structural difference (branching position) creates enough resolution (

    
    ) on hydrophobic stationary phases for separation.[2][3]
    

Module 3: Enantiomeric Purity (The "Chiral" Problem)

User Ticket #1044: "I have a racemic mixture (50:50 S/R). How do I isolate the (S)-enantiomer efficiently?"

Diagnosis: Chemical synthesis often yields racemates.[2][3] The most robust method for resolving this without expensive chiral chromatography is Lipase-Catalyzed Kinetic Resolution (LKR) .[2][3]

Resolution Protocol: Enzymatic Esterification We will use Candida antarctica Lipase B (CALB), commercially known as Novozym 435.[2][3][5] This enzyme typically shows high enantioselectivity (E-value > 50) for these substrates.[2][3]

The Workflow:

  • Setup: Dissolve racemic 2-methylbutyric acid in dry Isooctane or Hexane .

  • Reactant: Add an alcohol (e.g., Ethanol or n-Butanol) at 1:1 molar equivalent.

  • Catalyst: Add immobilized CALB (Novozym 435).

  • Reaction: Incubate at 30–40°C with shaking.

    • Mechanism:[2][3][4] The enzyme will preferentially esterify one enantiomer (typically the (R)-form for this specific substrate/enzyme pair, leaving the (S)-acid unreacted).[2][3] Note: Always verify the specific preference of your enzyme batch with a small screen.

  • Separation:

    • Filter off the enzyme beads.[2][3]

    • Wash the organic phase with Sodium Bicarbonate (pH 8) .[2][3]

    • Result: The (S)-Acid (unreacted) moves into the aqueous bicarbonate phase.[2][3] The (R)-Ester remains in the organic phase.[1][2][3]

  • Recovery: Acidify the bicarbonate phase (pH 2) and extract with fresh solvent to recover pure (S)-2-methylbutyric acid.

Visualizing Kinetic Resolution

Kinetic_Resolution Input Racemic Mixture (S)-Acid + (R)-Acid Reaction Enzymatic Reaction (Solvent: Isooctane + Ethanol) Catalyst: CALB Lipase Input->Reaction Output_Mix Mixture: (S)-Acid (Unreacted) + (R)-Ester Reaction->Output_Mix Kinetic Resolution Wash Wash with NaHCO₃ (pH 8) Output_Mix->Wash Phase_Org Organic Phase Contains: (R)-Ester Wash->Phase_Org Neutrals stay Phase_Aq Aqueous Phase Contains: (S)-Acid Salt Wash->Phase_Aq Acids ionize Final Acidify & Extract Pure (S)-2-Methylbutyric Acid Phase_Aq->Final

Caption: Lipase-catalyzed kinetic resolution workflow separating enantiomers via selective esterification.

Module 4: Final Polishing & Storage

User Ticket #1045: "My product smells 'off' and degrades over time."

Diagnosis: Volatile fatty acids are prone to oxidation and evaporation.[2][3] The "off" smell suggests rancidity or residual solvent.[2][3]

Polishing Steps:

  • Drying: Dry the final organic extract over anhydrous Magnesium Sulfate (

    
    ) to remove water traces.[2][3]
    
  • Solvent Removal: Use a Rotary Evaporator.[2][3]

    • Caution: Do not use high vacuum/high heat, or you will evaporate the product (BP 176°C).[2][3] Use mild vacuum (e.g., 50 mbar) at 40°C.[2][3]

  • Storage: Store under Nitrogen or Argon atmosphere in amber glass. Keep at 4°C.

References

  • Biocatalytic Resolution: Convenient enzymatic resolution of (R,S)-2-methylbutyric acid catalyzed by immobilized lipases.[1][2][3][6] (2018).[2][3] Chirality. Link

  • Separation Science: Separation of 2-Ethyl-2-methylbutyric acid on Newcrom R1 HPLC column. SIELC Technologies.[2][3][7] Link

  • Physical Properties: Isovaleric acid & 2-Methylbutyric acid data. PubChem Database.[2][3] Link

  • Fermentation Recovery: Downstream Extraction Process Development for Recovery of Organic Acids. (2017).[2][3][8] ResearchGate. Link

  • Derivatization Methods: Integrated LC-MS metabolomics for quantification of FFAs. (2019).[2][3][9] Semantic Scholar. Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to (S)-alpha-methylbutyrate and Isovalerate: Structure, Metabolism, and Function

Introduction In the landscape of metabolic research and drug development, short-chain fatty acids (SCFAs) have emerged as critical signaling molecules and energy substrates, mediating the complex dialogue between the gut...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of metabolic research and drug development, short-chain fatty acids (SCFAs) have emerged as critical signaling molecules and energy substrates, mediating the complex dialogue between the gut microbiota and the host.[1][2] While acetate, propionate, and butyrate are the most abundant and studied SCFAs, a class of branched-chain fatty acids (BCFAs), derived from amino acid fermentation, is gaining significant attention for its distinct biological roles. This guide provides an in-depth comparative analysis of two such BCFAs: (S)-alpha-methylbutyrate ((S)-2-methylbutanoate) and isovalerate (3-methylbutanoate). As structural isomers with the same chemical formula (C5H10O2), their subtle difference in molecular architecture leads to divergent metabolic origins and biological activities, a crucial consideration for researchers in physiology, pharmacology, and gut health.

Structural and Physicochemical Distinction

The fundamental difference between (S)-alpha-methylbutyrate and isovalerate lies in the position of the methyl group along the butyrate backbone. In (S)-alpha-methylbutyrate, the methyl group is at the alpha-carbon (C2), creating a chiral center. In isovalerate, the methyl group is at the beta-carbon (C3). This seemingly minor shift has significant implications for their interaction with biological systems.

Caption: Chemical structures of (S)-alpha-methylbutyrate and isovalerate.

This structural variance influences their physicochemical properties, which are summarized below.

Property(S)-alpha-methylbutyrateIsovalerateReference
IUPAC Name (2S)-2-methylbutanoic acid3-methylbutanoic acid[3][4]
Molecular Formula C5H10O2C5H10O2[3][4]
Molar Mass 102.13 g/mol 102.13 g/mol [3][4]
pKa ~4.84.8[3]
Boiling Point Not specified176.5 °C[3]
Appearance Not specifiedColorless liquid[5]
Odor Not specifiedStrong, cheesy, sweaty[3][5]
Solubility in Water Not specifiedSlightly soluble[5]

Divergent Metabolic Origins

The distinct structures of these isomers are a direct result of their synthesis from different precursor amino acids by the gut microbiota.

  • (S)-alpha-methylbutyrate is a fermentation product of the branched-chain amino acid (BCAA) L-isoleucine .

  • Isovalerate is a fermentation product of the BCAA L-leucine .[6]

The metabolic pathways diverge from the initial transamination of the parent amino acid. Isovaleryl-CoA is a key intermediate in the metabolism of leucine, and its accumulation is associated with the genetic disorder isovaleric acidemia.[3][6] This direct link to specific amino acid metabolic pathways is a critical factor in their differential production by various gut microbial species and in response to different dietary protein inputs.

Metabolic_Pathways cluster_0 Isoleucine Metabolism cluster_1 Leucine Metabolism Ile L-Isoleucine Keto_Ile α-keto-β-methylvalerate Ile->Keto_Ile Transamination MB_CoA 2-Methylbutyryl-CoA Keto_Ile->MB_CoA Oxidative decarboxylation AMB (S)-alpha-methylbutyrate MB_CoA->AMB Microbial Fermentation Leu L-Leucine KIC α-ketoisocaproate Leu->KIC Transamination IV_CoA Isovaleryl-CoA KIC->IV_CoA Oxidative decarboxylation ISO Isovalerate IV_CoA->ISO Microbial Fermentation

Caption: Simplified metabolic pathways for isomer synthesis from BCAAs.

Comparative Biological Activity: A Case for Structural Specificity

While both molecules are BCFAs, recent evidence highlights that their biological effects are not interchangeable. The specific positioning of the methyl group dictates their interaction with cellular targets, such as enzymes and receptors.

Gut Epithelial Barrier Function

A key area of divergence is their effect on the intestinal epithelial barrier.

  • Isovalerate has been shown to enhance epithelial barrier function, as measured by an increase in transepithelial electrical resistance (TEER) in in-vitro models using porcine ileum organoids.[7][8] This effect is associated with the upregulation of genes involved in innate immunity and markers for absorptive and enteroendocrine cells.[7]

  • (S)-alpha-methylbutyrate (referred to as 2-methylbutyrate in the study), in contrast, did not replicate these barrier-enhancing effects.[7]

Causality Insight: The researchers suggest that the mode of action for isovalerate, similar to butyrate, may involve the inhibition of histone deacetylases (HDACs).[7][8] The structural requirements for HDAC inhibition by SCFAs (3-5 carbons in length without substitution at the alpha-carbon) are met by isovalerate and butyrate, but not by alpha-methylbutyrate.[7] This provides a clear mechanistic explanation for their differential effects on gut epithelial cells.

Metabolic and Cellular Roles
  • Isovalerate: In ruminants, isovalerate is known to improve ruminal fermentation and feed digestion.[9] It serves as a carbon skeleton for the synthesis of leucine in certain rumen bacteria like Ruminococcus flavefaciens.[10] In humans, it is absorbed in the colon as an energy source or enters the bloodstream to participate in the regulation of fatty acid and glucose metabolism.[6] Esters of isovaleric acid are also utilized in pharmaceuticals for their spasmolytic and sedative properties.[11][12]

  • (S)-alpha-methylbutyrate: Less is known about the specific signaling roles of the (S) enantiomer. However, the related metabolite α-ketobutyrate is an intermediate in the metabolism of threonine and methionine, eventually being converted to propionyl-CoA and entering the citric acid cycle as succinyl-CoA.[13] This suggests its primary role may be as a metabolic intermediate for energy production.

Biological Effect(S)-alpha-methylbutyrateIsovalerate
Gut Barrier Enhancement No significant effect observed[7]Enhances barrier function, increases TEER[7][8]
HDAC Inhibition Unlikely due to α-carbon substitution[7]Postulated mechanism of action, similar to butyrate[7][8]
Amino Acid Synthesis Precursor to IsoleucineServes as a skeleton for Leucine synthesis in some microbes[10]
Pharmaceutical Use Not establishedEsters used as spasmolytic and sedative agents[11][12]

Analytical Methodologies for Quantification

Accurate quantification of (S)-alpha-methylbutyrate and isovalerate in complex biological matrices like feces, plasma, or serum is crucial for understanding their roles in health and disease.[2] Due to their high polarity and volatility, their analysis presents challenges.[14] Gas chromatography-mass spectrometry (GC-MS) is the most common and robust method employed.[2][15]

Experimental Rationale: The choice of GC-MS is dictated by its high sensitivity and specificity, which is necessary to resolve and accurately quantify structurally similar isomers. The sample preparation protocol is designed to achieve two main goals: 1) Isolate the SCFAs from the complex biological matrix (proteins, lipids, etc.) and 2) Convert the non-volatile SCFA salts into their volatile free-acid form for GC analysis.

Example Protocol: GC-MS Quantification of SCFAs in Fecal Samples

This protocol is a synthesized example based on common methodologies described in the literature.[15][16]

1. Sample Preparation & Homogenization:

  • Thaw frozen fecal samples (~50-100 mg) on ice.
  • Add a known volume of sterile, ice-cold PBS (e.g., 1 mL) to the sample.
  • Homogenize thoroughly using a bead-beater or vortex mixer until a uniform slurry is formed.
  • Centrifuge at high speed (e.g., 13,500 rpm) at 4°C for 10 minutes to pellet insoluble debris.[16]
  • Collect the supernatant for extraction.

2. Acidification & Extraction (Liquid-Liquid Extraction):

  • Causality: SCFAs exist as carboxylate anions at physiological pH. To make them extractable into an organic solvent, the sample must be acidified to a pH of 2-3, protonating the carboxyl group.[15]
  • Transfer a known volume of supernatant (e.g., 500 µL) to a new microcentrifuge tube.
  • Add an internal standard solution (e.g., a solution with C7-C8 fatty acids or isotopically labeled standards).
  • Acidify the sample by adding concentrated hydrochloric acid (HCl).[15]
  • Add an equal or greater volume of an organic solvent like methyl tert-butyl ether (MTBE) or diethyl ether.[15]
  • Vortex vigorously for 2-5 minutes to ensure thorough mixing and extraction.
  • Centrifuge at low speed (e.g., 3,000 rpm) for 5 minutes to separate the aqueous and organic layers.

3. Derivatization (Optional but common for improved chromatography):

  • Causality: While direct injection is possible, derivatization converts the polar carboxylic acids into less polar, more volatile esters (e.g., propyl esters), improving peak shape and sensitivity.
  • Carefully transfer the organic (top) layer to a new GC vial.
  • Add a derivatizing agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or a solution of propanol/pyridine).
  • Incubate at a specific temperature (e.g., 60°C) for a set time (e.g., 20-30 minutes) to allow the reaction to complete.

4. GC-MS Analysis:

  • Inject 1-2 µL of the derivatized sample into the GC-MS system.
  • Gas Chromatograph (GC) Conditions:
  • Column: A polar capillary column, such as one with a polyethylene glycol (PEG) stationary phase (e.g., DB-WAX or ZB-WAX), is typically used for SCFA separation.[15]
  • Injector Temperature: ~250°C
  • Oven Program: Start at a low temperature (e.g., 50-80°C), hold for 1-2 minutes, then ramp up to a final temperature of ~240°C.
  • Mass Spectrometer (MS) Conditions:
  • Ionization Mode: Electron Ionization (EI)
  • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and specificity, targeting characteristic ions for each derivatized SCFA and the internal standard.

Sample [label="1. Fecal Sample\nHomogenization"]; Extract [label="2. Acidification &\nLiquid-Liquid Extraction"]; Deriv [label="3. Derivatization\n(e.g., Propyl Esters)"]; GCMS [label="4. GC-MS Analysis"]; Data [label="5. Data Processing &\nQuantification"];

Sample -> Extract [label="Supernatant"]; Extract -> Deriv [label="Organic Layer"]; Deriv -> GCMS [label="Derivatized Sample"]; GCMS -> Data; }

Caption: General workflow for SCFA quantification by GC-MS.

Conclusion

The comparative analysis of (S)-alpha-methylbutyrate and isovalerate serves as a compelling example of stereoisomerism dictating biological function. Despite sharing the same molecular formula, their distinct origins from isoleucine and leucine metabolism, respectively, and the different placement of a single methyl group, result in divergent physiological effects, particularly concerning gut health and cellular signaling. Isovalerate shows promise as a modulator of epithelial barrier function, likely through HDAC inhibition, a property not shared by its alpha-methylated isomer. For researchers, scientists, and drug development professionals, this underscores the critical importance of structural specificity. It is not sufficient to consider them as interchangeable "branched-chain SCFAs." Future investigations must be designed with a clear understanding of their unique metabolic pathways and molecular targets to accurately elucidate their roles in health and disease and to harness their potential therapeutic applications.

References

  • Comparative analysis of short-chain fatty acid levels in non-alcoholic steatohepatitis rat model: Impact of high-fat high-fructose (HFHF), high fat, and Western diets. PMC. [Link]

  • Review: Methods for Detecting Short-Chain Fatty Acids (SCFA) in Industrial and Biological. MDPI. [Link]

  • Quantifying Gut Microbial Short-Chain Fatty Acids and Their Isotopomers in Mechanistic Studies Using a Rapid, Readily Expandable LC–MS Platform. ACS Publications. [Link]

  • Determination of short-chain fatty acids as putative biomarkers of cancer diseases by modern analytical strategies and tools: a review. Frontiers. [Link]

  • Ethyl isovalerate. Grokipedia. [Link]

  • Evaluation and comparison of short chain fatty acids composition in gut diseases. PMC. [Link]

  • Microbial Short-Chain Fatty Acid (SCFAs) Analysis. CD Genomics. [Link]

  • Synthesis of Biological Active Esters of the Isovaleric Acid by Isobutylene Hydroalkoxycarbonylation. Walsh Medical Media. [Link]

  • Isovaleric acid. Wikipedia. [Link]

  • Isovalerate | C5H9O2-. PubChem. [Link]

  • An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry. PMC. [Link]

  • STUDIES ON THE METABOLIC FUNCTION OF BRANCHED-CHAIN VOLATILE FATTY ACIDS, GROWTH FACTORS FOR RUMINOCOCCI I: Incorporation of Isovalerate into Leucine. ASM Journals. [Link]

  • Short-chain fatty acid analysis—A comparison between two gas-chromatography methods. Cambridge University Press. [Link]

  • Methyl isovalerate | C6H12O2. PubChem. [Link]

  • Isovalerate: Properties, Uses, Safety, Manufacturer & Supplier in China. foods-additive.com. [Link]

  • The gut microbiota metabolite isovalerate enhances the epithelial barrier function in cell monolayers derived from porcine ileum organoids. bioRxiv. [Link]

  • Synthesis of Biological Active Esters of the Isovaleric Acid by Isobutylene Hydroalkoxycarbonylation. ResearchGate. [Link]

  • Determination and Comparison of Short-Chain Fatty Acids in Serum and Colon Content Samples: Alzheimer's Disease Rat as a Case Study. ResearchGate. [Link]

  • The effects of isovalerate supplementation on growth and fatty acid composition of Tetrahymena pyriformis W. PubMed. [Link]

  • Short Chain Fatty Acids Analysis. YouTube. [Link]

  • α-Ketobutyric acid. Wikipedia. [Link]

  • Isovaleric acid - Metabolite of the month. biocrates.com. [Link]

  • The gut microbiota metabolite isovalerate enhances the epithelial barrier function in cell monolayers derived from porcine ileum organoids. ResearchGate. [Link]

  • (S)-2-Methylbutanoate | C5H9O2-. PubChem. [Link]

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Comparative

A Comparative Olfactory Analysis of α-Methylbutyrate Enantiomers: A Guide for Researchers

In the intricate world of flavor and fragrance science, the spatial arrangement of atoms within a molecule can profoundly influence its perceived scent. This phenomenon, known as stereoisomerism, is particularly fascinat...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of flavor and fragrance science, the spatial arrangement of atoms within a molecule can profoundly influence its perceived scent. This phenomenon, known as stereoisomerism, is particularly fascinating in the case of chiral molecules, which exist as non-superimposable mirror images called enantiomers. This guide provides a comprehensive comparison of the olfactory profiles of the two enantiomers of α-methylbutyrate, also known as methyl 2-methylbutanoate. We will delve into their distinct aromatic characteristics, their odor thresholds, and the analytical methodologies used to differentiate them, offering a scientifically rigorous resource for researchers, chemists, and professionals in the drug development and sensory science fields.

The Significance of Chirality in Olfaction

The human olfactory system is a remarkably sensitive and complex apparatus, capable of distinguishing between a vast array of volatile molecules. At the heart of this system are olfactory receptors (ORs), a large family of G protein-coupled receptors (GPCRs) located in the nasal epithelium.[1][2] These receptors are chiral entities themselves, meaning they can interact differently with each enantiomer of a chiral odorant.[1][3] This differential interaction, often described by a "lock and key" or "three-point interaction" model, can lead to distinct neural signals being sent to the brain, resulting in the perception of different smells, or variations in perceived intensity and quality.[1]

The study of how enantiomers are perceived is a powerful tool for understanding the structure-activity relationships of odorants and for the development of novel flavors and fragrances.

Olfactory Profile Comparison: (R)- vs. (S)-Methyl 2-Methylbutanoate

The two enantiomers of methyl 2-methylbutanoate offer a clear example of how chirality can impact odor perception. While both are generally described as "fruity," they possess distinct nuances that are critical for their application in flavor and fragrance formulations.

Characteristic(R)-(-)-Methyl 2-Methylbutanoate(S)-(+)-Methyl 2-MethylbutanoateRacemic Methyl 2-Methylbutanoate
Primary Odor Descriptors Fruity, Dairy[4]Fruity, Apple-like[4]Fruity, Apple, Green[5]
Secondary Odor Descriptors --Ethereal, Tutti-Frutti, Ripe[5]
Nasal Odor Perception Threshold (in water) ~0.5 ppb (calculated)[4]0.3 ppb[4]0.4 ppb[4]
Retronasal Odor Perception Threshold (in water) --0.2 ppb[4]
Flavor Perception Threshold (in water) 5 ppb[4]5 ppb[4]-

The (S)-(+)-enantiomer is characterized by a distinct "apple-like" fruitiness and possesses a lower nasal odor perception threshold, indicating it is more potent than its (R)- counterpart.[4] In contrast, the (R)-(-)-enantiomer is described as having a "fruity, dairy" character.[4] The racemic mixture, as expected, presents a blended profile. The significant difference in their odor thresholds underscores the importance of enantiomeric purity when formulating products with specific scent profiles.[6]

Experimental Methodologies for Chiral Odorant Analysis

To accurately characterize and differentiate the olfactory profiles of enantiomers, specialized analytical techniques are required. Chiral Gas Chromatography-Olfactometry (GC-O) and trained sensory panels are the gold standards in this field.

Chiral Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[7] For chiral analysis, a GC column coated with a chiral stationary phase (e.g., derivatized cyclodextrins) is used to separate the enantiomers in a sample.[8] The effluent from the column is then split, with one portion going to a conventional detector (like a mass spectrometer for identification) and the other to a sniffing port where a trained analyst can assess the odor of each eluting compound.[7]

Protocol: Enantioselective GC-O Analysis of Methyl 2-Methylbutanoate

  • Sample Preparation: Prepare a dilute solution of the methyl 2-methylbutanoate sample (racemic mixture or individual enantiomers) in a suitable solvent (e.g., ethanol or diethyl ether).

  • Instrumentation:

    • Gas Chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • Chiral Capillary Column (e.g., a cyclodextrin-based column suitable for separating fruity esters).

    • Effluent Splitter.

    • Heated transfer line to a sniffing port (olfactometry port).

  • GC Conditions (Typical):

    • Injector Temperature: 250 °C

    • Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at 5 °C/min to 200 °C.

    • Carrier Gas: Helium at a constant flow rate.

    • Split Ratio: Adjusted to deliver a detectable amount to both the detector and the sniffing port.

  • Olfactometry:

    • A trained sensory panelist sniffs the effluent from the sniffing port.

    • The panelist records the retention time and provides a detailed description of the odor of each eluting compound.

    • Odor intensity can also be rated on a standardized scale.

  • Data Analysis: Correlate the retention times of the separated enantiomers with the odor descriptors provided by the panelist to assign specific olfactory profiles to the (R)- and (S)-forms.

GCO_Workflow cluster_GC Gas Chromatograph cluster_Detection Detection Injector Injector Column Chiral GC Column Injector->Column Splitter Effluent Splitter Column->Splitter Oven Oven Detector Detector (MS/FID) Splitter->Detector SniffingPort Sniffing Port Splitter->SniffingPort DataSystem Data System Detector->DataSystem Analyst Trained Analyst SniffingPort->Analyst Odor Perception SensoryData Odor Profile Analyst->SensoryData Sensory Data

A simplified workflow for Chiral Gas Chromatography-Olfactometry (GC-O).
Sensory Panel Analysis

A trained sensory panel is indispensable for obtaining detailed and reliable descriptions of odor profiles and for determining odor thresholds. Panelists are selected based on their olfactory acuity and are trained to use a standardized vocabulary of odor descriptors.

Protocol: Sensory Panel Evaluation of Methyl 2-Methylbutanoate Enantiomers

  • Panelist Selection and Training: Select 10-15 panelists and train them on identifying and scaling the intensity of various fruity and dairy aroma standards.

  • Sample Preparation: Prepare aqueous solutions of the pure (R)- and (S)-enantiomers, as well as the racemic mixture, at various concentrations, including levels around the anticipated odor threshold. Samples should be presented in coded, identical containers.

  • Odor Profile Description:

    • Present the samples to the panelists in a controlled environment (odor-free, constant temperature and humidity).

    • Ask panelists to describe the odor of each sample using a list of provided descriptors and also allowing for free-text descriptions.

  • Odor Threshold Determination:

    • Use a forced-choice method (e.g., a three-alternative forced-choice test) where panelists are presented with one sample containing the odorant and two blanks and must identify the odorous sample.

    • Present a series of increasing concentrations to determine the lowest concentration at which the odorant can be reliably detected.

  • Data Analysis: Compile the odor descriptors to create a comprehensive profile for each enantiomer. Statistically analyze the threshold data to determine the mean odor detection threshold for each compound.

The Molecular Basis of Enantiomeric Discrimination

The differential perception of the methyl 2-methylbutanoate enantiomers is a direct consequence of their interaction with chiral olfactory receptors.[1] Although the specific receptors that bind to these esters have not been definitively identified, the principles of chiral recognition provide a framework for understanding this phenomenon.

The three-dimensional shape of the odorant molecule and the complementary shape of the binding pocket of the olfactory receptor are critical.[3] For one enantiomer, the arrangement of its functional groups may allow for a more optimal fit and a stronger interaction with the receptor, leading to a more potent and distinct neural signal. The other enantiomer, being a mirror image, may bind less effectively or to a different subset of receptors, resulting in a weaker or different perceived odor.

Differential binding of enantiomers to a chiral olfactory receptor.

Conclusion

The olfactory profiles of the enantiomers of methyl 2-methylbutanoate provide a compelling illustration of the importance of stereochemistry in sensory perception. The distinct "fruity, dairy" aroma of the (R)-enantiomer and the "fruity, apple-like" character of the (S)-enantiomer, coupled with their different odor thresholds, highlight the necessity of enantioselective analysis in the flavor and fragrance industry. By employing techniques such as chiral Gas Chromatography-Olfactometry and trained sensory panels, researchers can gain a deeper understanding of the structure-odor relationships that govern our sense of smell. This knowledge is not only of fundamental scientific interest but is also crucial for the development of high-quality, targeted flavor and fragrance ingredients.

References

  • Leffingwell, J. C. (n.d.). The Methyl 2-methylbutyrates. Leffingwell & Associates. Retrieved from [Link]

  • Linner, J., et al. (2018). Enantiomeric ratios of 2-methylbutanoic acid and its methyl ester: Elucidation of novel biogenetic pathways towards (R). Food Chemistry, 266, 343-350. Retrieved from [Link]

  • Chiralpedia. (2024, June 11). The Chemistry of Taste and Smell: How Chirality Affects Senses. Chiralpedia. Retrieved from [Link]

  • Pavez, C., et al. (2015). Identification, quantitation and sensory evaluation of methyl 2- and methyl 3-methylbutanoate in varietal red wines. Australian Journal of Grape and Wine Research, 21(2), 188-194. Retrieved from [Link]

  • Melo, R. G. D., et al. (2021). Combinatorial Synthesis of Chiral Esters from Fruit Aroma in Continuous-Flow Reactors by Chemical and Enzymatic Catalysis. Journal of the Brazilian Chemical Society, 32(1), 134-142. Retrieved from [Link]

  • Lytra, G., et al. (2014). Distribution and organoleptic impact of ethyl 2-methylbutanoate enantiomers in wine. Journal of Agricultural and Food Chemistry, 62(24), 5584-5591. Retrieved from [Link]

  • The Good Scents Company. (n.d.). methyl 2-methyl butyrate. The Good Scents Company. Retrieved from [Link]

  • Lytra, G., et al. (2018). Ethyl 2-hydroxy-3-methylbutanoate enantiomers: quantitation and sensory evaluation in wine. OENO One, 52(1), 51-60. Retrieved from [Link]

  • Münch, D., & Galizia, C. G. (2016). Olfactory Receptor Responses to Pure Odorants in Drosophila melanogaster. Chem. Senses, 41(5), 365-377. Retrieved from [Link]

  • S.A.S.S. (2007). Chiral gas chromatography in the resolution of enantiomers involved in fruit flavours. Food Chemistry, 101(1), 1-13. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound Methyl (±)-2-Methylbutanoate (FDB000967). FooDB. Retrieved from [Link]

  • Gane, S., et al. (2013). Odour character differences for enantiomers correlate with molecular flexibility. Royal Society Open Science, 1(1). Retrieved from [Link]

  • Pavez, C., et al. (2015). Identification, quantitation and sensory evaluation of methyl 2‐ and methyl 3‐methylbutanoate in varietal red wines. Australian Society of Viticulture and Oenology. Retrieved from [Link]

  • Melo, R. G. D., et al. (2021, January 4). Combinatorial Synthesis of Chiral Esters from Fruit Aroma in Continuous-Flow Reactors by Chemical and Enzymatic Catalysis. ResearchGate. Retrieved from [Link]

  • Li, Y., et al. (2023). Deciphering olfactory receptor binding mechanisms: a structural and dynamic perspective. Frontiers in Molecular Biosciences, 10. Retrieved from [Link]

  • Scent.vn. (n.d.). Methyl 2-methylbutyrate (CAS 868-57-5): Odor profile, Properties, & IFRA compliance. Scent.vn. Retrieved from [Link]

  • Karl, V., et al. (2003). Chiral gas chromatography in the resolution of enantiomers involved in fruit flavours. Sci-Hub. Retrieved from [Link]

  • D'Acampora Zellner, B., et al. (2007). Gas chromatography–olfactometry in food flavour analysis. Journal of Chromatography A, 1186(1-2), 123-143. Retrieved from [Link]

  • Jurczak, J., et al. (2022). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. MDPI. Retrieved from [Link]

  • The Good Scents Company. (n.d.). methyl 2-methyl butyrate, 868-57-5. The Good Scents Company. Retrieved from [Link]

  • Wang, Y., et al. (2024, November 2). Mechanism of sweetening effect of 2-methylbutyric acid and other 9 acids from sweet orange investigated by sensory evaluation, electronic tongue, and molecular simulation. ResearchGate. Retrieved from [Link]

  • Berger, C., et al. (1999). Combinatorial approach to flavor analysis. 2. Olfactory investigation of a library of S-Methyl thioesters and sensory evaluation of selected components. Journal of Agricultural and Food Chemistry, 47(11), 4730-4736. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of (S)-2-Methylbutyrate Derivatives

Executive Summary & Chemical Identification Attention: The term "(S)-alpha-methylbutyrate" is chemically ambiguous in a waste context. It generally refers to either the free acid ((S)-2-Methylbutyric acid) or an ester (e...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identification

Attention: The term "(S)-alpha-methylbutyrate" is chemically ambiguous in a waste context. It generally refers to either the free acid ((S)-2-Methylbutyric acid) or an ester (e.g., Methyl (S)-2-methylbutyrate).

Crucial Operational Distinction:

  • The Acid is a Corrosive and a Stench Agent (sweaty cheese odor).

  • The Ester is a Flammable Liquid (fruity odor).

You must identify the specific form before disposal, as their regulatory waste streams (RCRA) differ significantly.

Chemical Profile Table
Feature(S)-2-Methylbutyric Acid (The Reagent)Methyl (S)-2-methylbutyrate (The Ester)
CAS Number 1730-91-2 (S-isomer) / 116-53-0 (racemic)53955-81-0 (S-isomer) / 868-57-5 (racemic)
Physical State Colorless LiquidColorless Liquid
Odor Pungent, Stench (Cheesy/Sweaty)Fruity, Sweet (Apple/Pineapple)
Flash Point ~77°C (170°F) - Combustible~32°C (90°F) - Flammable
Primary Hazard Corrosive (Skin Corr. 1B) Flammable Liquid (Cat 3)
RCRA Code D002 (Corrosive)D001 (Ignitable)
Water Solubility Slightly solubleInsoluble

Pre-Disposal Stabilization & Segregation[1][2]

Expert Insight: The stereochemistry ((S)-enantiomer) does not alter the chemical waste properties compared to the racemate. However, the high value of chiral reagents often leads to "surplus hoarding." If the material is degraded or no longer needed, treat it immediately as hazardous waste to prevent container failure over time.

A. Segregation Protocols[1]
  • Isolate from Oxidizers: Both forms react vigorously with strong oxidizers (e.g., Nitric Acid, Peroxides). Never consolidate these in the same waste drum.

  • Odor Control (Critical for Acid): The free acid has a low odor threshold.

    • Protocol: Seal the primary container with Parafilm. Place the primary container inside a secondary heavy-duty polyethylene bag (ziplock or heat-sealed) before placing it in the waste drum.

  • pH Check (Acid Stream): Do not mix the Acid with Cyanides or Sulfides, as the low pH can liberate toxic gases (HCN, H2S).

B. Container Selection
  • For Esters (Flammable): Use Steel or Glass containers. Avoid light-gauge plastics for long-term storage of organic solvents. Ground/bond containers during transfer to prevent static discharge.[1][2]

  • For Acids (Corrosive): Use HDPE (High-Density Polyethylene) or Glass . Ensure caps are vented if there is any risk of ongoing decomposition, though this is rare for pure methylbutyrate.

Disposal Workflow & Decision Matrix

The following workflow dictates the logical path for disposal based on the chemical form.

DOT Visualization: Disposal Decision Tree

DisposalWorkflow Start Identify Waste Material CheckForm Chemical Form? Start->CheckForm Acid (S)-2-Methylbutyric Acid (Corrosive) CheckForm->Acid Pungent/Acidic Ester Methyl/Ethyl Ester (Flammable) CheckForm->Ester Fruity/Neutral Neutralize Neutralization Required? (Facility Dependent) Acid->Neutralize NeutYes Neutralize with NaHCO3 to pH 6-9 Neutralize->NeutYes On-site Treatment Allowed StreamCorr Waste Stream: Corrosive (D002) Organic Acid Neutralize->StreamCorr Direct Disposal NeutYes->StreamCorr Incinerate Final Fate: High Temp Incineration (Fuel Blending) StreamCorr->Incinerate StreamIgn Waste Stream: Ignitable (D001) Non-Halogenated Solvent Ester->StreamIgn StreamIgn->Incinerate

Figure 1: Logical decision tree for segregating (S)-2-methylbutyrate waste streams based on chemical properties.

Detailed Operational Procedures

Protocol A: Disposal of the Ester (Flammable)

Applicable for: Methyl (S)-2-methylbutyrate, Ethyl (S)-2-methylbutyrate.

  • Classification: Label as Hazardous Waste - Ignitable (D001) .

  • Consolidation: Pour into the "Non-Halogenated Organic Solvents" drum.

    • Note: Ensure the solvent drum does not contain strong acids, as this can catalyze hydrolysis, releasing the stench-acid.

  • Labeling: Tag must read: "Flammable Liquid, n.o.s. (Esters of 2-methylbutyric acid)."

Protocol B: Disposal of the Acid (Corrosive)

Applicable for: (S)-2-Methylbutyric acid.

  • Classification: Label as Hazardous Waste - Corrosive (D002) .

  • Option 1: Direct Pickup (Preferred):

    • Leave in original container if possible.[3]

    • Overpack in a secondary container to contain the stench.

    • Label: "Corrosive Liquid, Acidic, Organic, n.o.s. (2-Methylbutyric Acid)."

  • Option 2: Bench-Top Neutralization (Small Quantities < 100mL only):

    • Warning: Generates heat and CO2 gas.

    • Dilute the acid 1:10 in ice water.

    • Slowly add Saturated Sodium Bicarbonate (NaHCO3) or 1M NaOH while stirring.

    • Check pH until neutral (pH 7).

    • Disposal: The resulting salt solution (Sodium 2-methylbutyrate) is non-volatile but still has high Chemical Oxygen Demand (COD). Do not pour down the drain unless your facility permit explicitly allows high-COD organic salts. Consolidate into "Aqueous Organic Waste."

Spill Response Protocol

Scenario: A 500mL glass bottle of (S)-2-Methylbutyric Acid shatters on the lab floor.

DOT Visualization: Spill Response Action Plan

SpillResponse Assess 1. Assess Hazard (Flammable vs Corrosive) PPE 2. Don PPE (Nitrile Gloves, Goggles, Resp if high vapor) Assess->PPE Contain 3. Containment (Vermiculite/Sand berm) PPE->Contain Neutralize 4. Neutralize (Acids only) (Soda Ash/Lime) Contain->Neutralize Collect 5. Collect & Seal (Double bag for stench) Neutralize->Collect

Figure 2: Immediate response workflow for laboratory spills.

Step-by-Step Response:

  • Evacuate & Ventilate: If it is the Ester , remove ignition sources immediately. If it is the Acid , the smell will be overwhelming; increase ventilation.

  • PPE: Nitrile gloves (double gloved recommended for the acid), safety goggles, and a lab coat.

  • Absorb:

    • Use Vermiculite or Dry Sand .[1]

    • Do not use paper towels for the Acid (risk of charring/reaction).

  • Neutralization (Acid only): Sprinkle Sodium Carbonate (Soda Ash) or Lime over the spill to neutralize the acidity and reduce the volatility of the stench.

  • Clean Up: Scoop absorbed material into a wide-mouth jar. Clean the surface with a soap/water solution.[3][4][5][6]

  • Deodorizing: If the "cheesy" smell persists, wash the area with a mild bleach solution (oxidizes the odor) after ensuring all acid is removed (to prevent chlorine gas formation).

References

  • PubChem. (n.d.). Compound Summary: 2-Methylbutyric acid (CAS 116-53-0).[5][6][7] National Library of Medicine. Retrieved February 22, 2026, from [Link]

  • ECHA (European Chemicals Agency). (n.d.).[8] Registration Dossier: Methyl 2-methylbutyrate. Retrieved February 22, 2026, from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (S)-alpha-methylbutyrate

Navigating the complexities of laboratory safety requires more than just a checklist; it demands a foundational understanding of the materials in use. This guide provides an in-depth, procedural framework for the safe ha...

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of laboratory safety requires more than just a checklist; it demands a foundational understanding of the materials in use. This guide provides an in-depth, procedural framework for the safe handling of (S)-alpha-methylbutyrate (also known as methyl (S)-2-methylbutanoate), a common ester in research and development. Our focus is to empower you, the researcher, with the knowledge to not only follow safety protocols but to comprehend the scientific reasoning that underpins them, ensuring a self-validating system of safety in your laboratory.

Understanding the Hazard Profile of (S)-alpha-methylbutyrate

Before any container is opened, a thorough risk assessment is paramount. (S)-alpha-methylbutyrate, like many of its ester counterparts, presents a distinct set of hazards rooted in its chemical and physical properties. It is a colorless liquid with a characteristic fruity odor, reminiscent of apples or pineapples.[1][2] However, its seemingly benign aroma belies significant risks that must be managed.

The primary dangers associated with this compound are its high flammability and its potential to cause irritation.[3] Vapors are heavier than air and can travel to an ignition source, leading to a flashback.[4] Therefore, all handling procedures must be designed to mitigate these risks proactively.

Table 1: Physicochemical and Hazard Properties of Methyl Butyrate Isomers

Property Value Source
Chemical Formula C₅H₁₀O₂ [2]
Molecular Weight 102.13 g/mol [4][5]
Appearance Colorless liquid [1][4]
Boiling Point 102-103 °C [1]
Flash Point 11.67 °C (53.0 °F) [5]
Vapor Density 3.5 (vs air) [5]

| Hazards | Highly Flammable Liquid and Vapor (H225)[3], Causes Skin Irritation (H315)[3][6], Causes Serious Eye Irritation (H319)[3][6], May Cause Respiratory Irritation (H335)[6] |[3][6] |

The Hierarchy of Controls: A Proactive Safety Paradigm

Personal Protective Equipment (PPE) is the final line of defense against chemical exposure. Its effectiveness is predicated on the prior implementation of more robust safety measures. This "Hierarchy of Controls" is a fundamental concept in laboratory safety, prioritizing the most effective control measures.

HierarchyOfControls cluster_0 Hierarchy of Controls Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace the hazard) Elimination->Substitution Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Administrative Administrative Controls (Change the way people work) Engineering->Administrative PPE PPE (Protect the worker with Personal Protective Equipment) Administrative->PPE caption Fig 1. Hierarchy of Controls Model

Caption: Fig 1. The Hierarchy of Controls prioritizes safety measures from most to least effective.

For (S)-alpha-methylbutyrate, this means:

  • Engineering Controls: Always handle this chemical within a certified chemical fume hood to control flammable and irritating vapors.[3][7] Ensure the fume hood is functioning correctly before starting work. Use explosion-proof equipment for any large-scale operations.[3]

  • Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs). Ensure all personnel are trained on the specific hazards of this compound. Keep quantities to a minimum for the experimental requirements.

Personal Protective Equipment (PPE) Protocol

When engineering and administrative controls are in place, the correct selection and use of PPE are critical to ensure your safety.

Eye and Face Protection: The Non-Negotiable Barrier

(S)-alpha-methylbutyrate is classified as a serious eye irritant.[3][6] Accidental splashes can cause significant damage.

  • Minimum Requirement: At all times when handling the chemical, wear chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards.[8] Unlike standard safety glasses, goggles provide a seal around the eyes, protecting from splashes, mists, and vapors.[9][10]

  • High-Risk Operations: When transferring larger volumes (>100 mL), conducting reactions under pressure, or there is a significant risk of splashing, a face shield must be worn in addition to chemical splash goggles.[10][11] The face shield provides a secondary layer of protection for the entire face.

Hand Protection: Selecting the Right Glove

This compound is also a known skin irritant.[3][6] Gloves are essential to prevent dermal exposure, but not all gloves offer adequate protection.

  • Glove Selection: Nitrile rubber gloves are recommended for handling (S)-alpha-methylbutyrate.[12][13] Always check the manufacturer's glove compatibility chart for breakthrough times and degradation data for esters.

  • Proper Technique:

    • Inspect gloves for any signs of damage (punctures, tears) before use.

    • Don gloves and ensure they overlap with the sleeves of your lab coat. For added protection when spraying or inverting containers, consider securing the glove to the sleeve with lab tape.[9]

    • If a glove becomes contaminated, remove it immediately using the proper technique to avoid skin contact, and wash your hands thoroughly.

    • Dispose of contaminated gloves in the designated hazardous waste container. Do not reuse disposable gloves.

Body Protection: Shielding from Spills and Splashes

Protecting your skin and personal clothing is crucial.

  • Laboratory Coat: A flame-resistant lab coat is mandatory when handling this highly flammable liquid.[12] The coat should be buttoned completely to provide maximum coverage.

  • Additional Protection: For large-scale operations, a chemical-resistant apron worn over the lab coat provides an additional barrier against spills.[9]

  • Personal Attire: Always wear long pants and closed-toe shoes in the laboratory.[12]

Respiratory Protection: When Vapors Cannot Be Controlled

Under normal laboratory conditions using a chemical fume hood, respiratory protection should not be necessary. However, it is required in situations where vapor concentrations may exceed occupational exposure limits, such as a large spill or a failure of engineering controls.

  • Respirator Type: If required, a NIOSH-approved air-purifying respirator with an organic vapor (OV) cartridge is necessary. Filter types such as ABEK, which protect against organic vapors, inorganic gases, acid gases, and ammonia, offer broader protection.[5]

  • Fit Testing: All personnel required to wear a respirator must be medically cleared and undergo annual fit testing to ensure a proper seal.

PPE Selection Workflow

The level of PPE required is dictated by the specific task and the associated risks. The following workflow provides a logical guide for PPE selection.

PPESelection cluster_1 PPE Selection for (S)-alpha-methylbutyrate Start Start: Task Assessment CheckHood Is work performed in a certified chemical fume hood? Start->CheckHood TaskType What is the task? (e.g., Transfer, Reaction, Spill) CheckHood->TaskType  Yes StopWork STOP WORK Consult EHS CheckHood->StopWork No BasePPE Base PPE: - Nitrile Gloves - Flame-Resistant Lab Coat - Chemical Splash Goggles TaskType->BasePPE Small-Scale Transfer (<100mL) AddFaceShield Add Face Shield TaskType->AddFaceShield Large-Scale Transfer / Reaction AddRespirator Add Respirator (Organic Vapor Cartridge) TaskType->AddRespirator Spill / Control Failure BasePPE->AddFaceShield AddFaceShield->AddRespirator caption Fig 2. Decision workflow for PPE selection.

Caption: Fig 2. A decision workflow for selecting the appropriate level of PPE based on the task.

Emergency Operational Plan

Preparedness is key to mitigating the impact of an incident.

In Case of Skin Contact:

  • Immediately go to the nearest safety shower or drench hose.

  • Remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes.[14]

  • Seek immediate medical attention. Show the Safety Data Sheet (SDS) to the medical personnel.[6]

In Case of Eye Contact:

  • Immediately flush the eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[6][7]

  • Remove contact lenses if present and easy to do so.

  • Seek immediate medical attention.[14]

In Case of a Spill:

  • Evacuate the immediate area and alert nearby personnel.

  • If the spill is large or you are not trained to handle it, evacuate the laboratory and contact your institution's Environmental Health & Safety (EHS) department.

  • For small spills within a fume hood:

    • Ensure you are wearing the appropriate PPE, including respiratory protection if necessary.

    • Contain the spill using an inert absorbent material like Chemizorb® or vermiculite.[3]

    • Use non-sparking tools to collect the absorbed material into a labeled, sealable container for hazardous waste.[3][7]

    • Clean the affected area and properly dispose of all contaminated materials as hazardous waste.

Disposal Plan

All waste containing (S)-alpha-methylbutyrate, including contaminated PPE and absorbent materials, is classified as hazardous waste.

  • Collection: Collect all waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless explicitly permitted by your EHS department.

  • Storage: Store the waste container in a designated satellite accumulation area.

  • Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste disposal program.[3] Never dispose of this chemical down the drain.

By integrating this comprehensive understanding of the hazards, controls, and procedures into your daily laboratory work, you build a robust culture of safety that protects you, your colleagues, and your research.

References

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet - Methyl butyrate.
  • Thermo Fisher Scientific. (2025, September 6). Safety Data Sheet - Methyl 2-methylbutyrate.
  • Fisher Scientific. (2025, December 21). Safety Data Sheet - S-Methyl butanethioate.
  • Sigma-Aldrich. (n.d.). Safety Data Sheet - Ethyl 2-methylbutyrate.
  • BioVision Incorporated. (2012, February 28). Safety Data Sheet - Sodium butyrate.
  • Henderson, T. J. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager.
  • Albert Kerbl GmbH. (n.d.). Protective Equipment | Plant Protection.
  • Fisher Scientific. (n.d.). Safety Data Sheet - Methyl butyrate.
  • Aurochemicals. (n.d.). Methyl Butyrate, Natural SDS.
  • Sigma-Aldrich. (2024, March 2). Safety Data Sheet - S-Methyl butanethioate.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6950480, (S)-2-Methylbutanoate.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12180, Methyl butyrate.
  • Pesticide Environmental Stewardship. (n.d.). Components of Personal Protective Equipment.
  • University of California, Merced. (n.d.). Choosing The Correct PPE | Environmental Health & Safety.
  • Sigma-Aldrich. (n.d.). Methyl butyrate 99%.
  • ChemicalBook. (2026, January 13). Methyl butyrate.
  • CymitQuimica. (n.d.). CAS 623-42-7: Methyl butyrate.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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